H-D-Ser(tBu)-OtBu HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718555 | |
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179559-35-4 | |
| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Ser(tBu)-OtBu HCl: Properties and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OtBu HCl, chemically known as tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride, is a synthetically valuable, protected form of the D-amino acid serine. Its strategic importance in synthetic chemistry, particularly in the realm of peptide synthesis and drug development, stems from the orthogonal protection of its functional groups. The tert-butyl (tBu) ether on the side chain and the tert-butyl (OtBu) ester at the C-terminus offer robust protection under basic conditions, while being readily cleavable under acidic conditions. This dual protection makes it an ideal building block in solid-phase peptide synthesis (SPPS) employing the popular Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics as a laboratory reagent.
This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its use, and an exploration of the chemical principles governing its application.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2] Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its stability.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ClNO₃ | [2][3] |
| Molecular Weight | 253.77 g/mol | [2][3][4] |
| Monoisotopic Mass | 253.1444713 Da | [3] |
| CAS Number | 179559-35-4 | [2][3][4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% (typical) | [4] |
| Storage Temperature | 2-8°C, inert atmosphere | [2] |
Solubility
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not widely available in public spectral databases. Researchers should refer to the Certificate of Analysis provided by their supplier for lot-specific spectral data to confirm the identity and purity of the material before use.
Core Applications in Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis, most notably in the Fmoc/tBu strategy. The tert-butyl protecting groups on the serine side-chain and the C-terminus are stable to the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc group. Both tBu protecting groups are then cleaved simultaneously during the final acidolytic cleavage step, typically with trifluoroacetic acid (TFA).
References
A Technical Guide to H-D-Ser(tBu)-OtBu HCl: A Key Building Block in Modern Peptide Synthesis
CAS Number: 179559-35-4
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on H-D-Ser(tBu)-OtBu HCl. This compound is a pivotal amino acid derivative for the synthesis of peptides with modified biological properties.
This compound, also known as O-tert-butyl-D-serine tert-butyl ester hydrochloride, is a protected form of the D-amino acid serine. The incorporation of D-amino acids into peptide chains is a critical strategy for enhancing proteolytic stability and modulating biological activity. The tert-butyl (tBu) protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups are instrumental in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. These protecting groups are stable under the basic conditions required for Fmoc-group removal and are readily cleaved during the final acidic cleavage step.
Physicochemical Properties
| Property | Value |
| CAS Number | 179559-35-4[1][2][3][4] |
| Molecular Formula | C₁₁H₂₄ClNO₃[1][4] |
| Molecular Weight | 253.77 g/mol [1][4] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Analytical Data
While specific analytical data can be lot-dependent, the following table outlines typical specifications for this compound.
| Analysis | Specification |
| ¹H NMR | Conforms to structure |
| Purity (HPLC) | ≥97.0% |
| Optical Rotation | Consistent with D-enantiomer |
Experimental Protocols
The primary application of this compound is in its Nα-Fmoc protected form, Fmoc-D-Ser(tBu)-OH, within the framework of solid-phase peptide synthesis. Below are detailed protocols for its incorporation into a growing peptide chain on a solid support.
Protocol 1: Fmoc Deprotection
This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Piperidine Treatment: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct. A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of the free primary amine.
Protocol 2: Coupling of Fmoc-D-Ser(tBu)-OH
This protocol describes the activation and coupling of Fmoc-D-Ser(tBu)-OH to the deprotected N-terminus of the peptide-resin.
-
Activation: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. A Kaiser test should yield a negative result (yellow beads), indicating the absence of free primary amines and a successful coupling reaction.
Protocol 3: Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tert-butyl groups from the D-serine residue.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers to trap the reactive carbocations generated during deprotection. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 1.5 to 3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Dry the peptide pellet under vacuum.
Protocol 4: Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used for peptide purification.
-
Mobile Phases: The mobile phases usually consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The optimal gradient will depend on the specific peptide sequence.
-
Detection: The peptide is detected by monitoring the UV absorbance at 214 nm and 280 nm.
-
Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a fluffy white powder.
Visualizations
The following diagrams illustrate the key workflows and chemical logic involved in the use of this compound in peptide synthesis.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonality of Fmoc and tBu protecting groups.
References
An In-depth Technical Guide to H-D-Ser(tBu)-OtBu HCl: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OtBu HCl, with the systematic IUPAC name tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride, is a synthetically modified amino acid derivative of D-serine.[1] It serves as a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in the development of peptide-based therapeutics. The incorporation of D-amino acids like D-serine into peptide chains is a key strategy for enhancing proteolytic stability and modulating biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of two tert-butyl (tBu) protecting groups. One group forms an ether with the side-chain hydroxyl group of D-serine, while the other forms an ester with the C-terminal carboxylic acid. This dual protection is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The α-amino group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C11H24ClNO3 | PubChem[1] |
| Molecular Weight | 253.76 g/mol | PubChem[1] |
| CAS Number | 179559-35-4 | ChemicalBook[2] |
| Appearance | White to off-white solid | ChemicalBook |
| IUPAC Name | tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | PubChem[1] |
| SMILES | CC(C)(C)OC--INVALID-LINK--N.Cl | PubChem[1] |
| Topological Polar Surface Area | 61.6 Ų | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Storage Temperature | Inert atmosphere, 2-8°C | ChemicalBook |
Role in Peptide Synthesis
The primary application of this compound is as a protected D-amino acid building block in peptide synthesis. The tert-butyl protecting groups are stable under the basic conditions used for the removal of the temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[4] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. The tBu groups are subsequently removed during the final cleavage of the peptide from the solid support under strongly acidic conditions, typically with trifluoroacetic acid (TFA).
Logical Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical workflow for the incorporation of a protected D-serine residue, such as Fmoc-D-Ser(tBu)-OH, into a growing peptide chain on a solid support. This compound is typically used in the synthesis of peptide fragments in solution-phase synthesis that can then be used in a convergent SPPS approach.
Experimental Protocols
While specific, validated protocols for the direct use of this compound in a coupling reaction are not extensively detailed in publicly available literature, the following are representative protocols for the key steps in which this and similar protected amino acids are utilized in peptide synthesis. These protocols are based on established methodologies in the field.
Protocol 1: Solution-Phase Peptide Coupling (Representative)
This protocol describes a general method for coupling an N-terminally protected amino acid to an amino acid ester hydrochloride, such as this compound.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl aqueous solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature until the solid dissolves completely. This step neutralizes the hydrochloride salt to liberate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amine solution. Stir the reaction mixture at room temperature and monitor its progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Cleavage of tert-Butyl Protecting Groups (Representative)
This protocol outlines the final step in SPPS, where the synthesized peptide is cleaved from the resin and the tert-butyl side-chain protecting groups are removed.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v). The composition of the cocktail may be adjusted based on the peptide sequence.[4]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The optimal time may vary.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether with vigorous stirring.
-
Collect the solid precipitate by centrifugation or filtration.
-
Wash the solid with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the final peptide under vacuum.
-
If necessary, purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
The incorporation of D-amino acids into peptide therapeutics is a well-established strategy to overcome the limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically exhibit high stereoselectivity for L-amino acids. This leads to a longer plasma half-life and improved bioavailability.
D-serine itself is a neuromodulator that acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[5] This has led to research into D-serine and its derivatives for potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia and depression.[6] this compound, as a key building block for introducing D-serine into peptide sequences, is therefore a valuable tool for the development of novel peptide-based drugs with enhanced stability and potentially novel pharmacological profiles.
Conclusion
This compound is a fundamentally important protected amino acid derivative for researchers and professionals in the field of peptide chemistry and drug development. Its dual tert-butyl protection strategy is highly compatible with the widely used Fmoc/tBu solid-phase peptide synthesis methodology. A thorough understanding of its properties and the experimental protocols for its use is essential for the successful synthesis of D-serine-containing peptides with therapeutic potential. The ability to strategically incorporate D-amino acids like D-serine is a critical tool in the rational design of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic properties.
References
A Technical Guide to H-D-Ser(tBu)-OtBu HCl: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Ser(tBu)-OtBu HCl, chemically known as O-tert-butyl-D-serine tert-butyl ester hydrochloride, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique dual-protection, with tert-butyl (tBu) groups masking both the side-chain hydroxyl and the C-terminal carboxyl groups, makes it an invaluable asset in the Fmoc/tBu synthesis strategy. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, quality control, and application of this compound, serving as a vital resource for professionals in peptide chemistry and drug development.
Physicochemical Properties
This compound is a white to off-white solid, appreciated for its stability and ease of handling in a laboratory setting.[1] A summary of its key quantitative data is presented below.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₄ClNO₃ | [2] |
| Molecular Weight | 253.76 g/mol | [2] |
| CAS Number | 179559-35-4 | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 170-177 °C | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound involves a multi-step process aimed at protecting the reactive functional groups of D-serine. While specific, detailed protocols are often proprietary, a representative synthesis workflow can be inferred from related patent literature and general organic chemistry principles. The process generally involves the esterification of the carboxylic acid and the etherification of the hydroxyl group, followed by the formation of the hydrochloride salt.
Experimental Protocol: Representative Synthesis
Step 1: Esterification of D-Serine
-
Suspend D-serine in an appropriate solvent (e.g., methanol).
-
Cool the mixture to 0-5 °C.
-
Slowly add thionyl chloride (SOCl₂) to the suspension.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting crude product, D-serine methyl ester hydrochloride, can be purified by recrystallization.
Step 2: Tert-Butylation of the Hydroxyl and Carboxyl Groups
-
Dissolve the D-serine methyl ester hydrochloride in a suitable solvent like dichloromethane.
-
In the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), introduce isobutylene gas into the reaction mixture under pressure. This step is typically performed in a sealed reactor.
-
The reaction is stirred at room temperature for an extended period (48-96 hours) to facilitate the formation of the tert-butyl ether and tert-butyl ester.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude H-D-Ser(tBu)-OtBu is then purified, typically by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified H-D-Ser(tBu)-OtBu in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent to remove impurities, and dry under vacuum.
Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in peptide synthesis. A combination of analytical techniques is employed for comprehensive quality control.
Experimental Protocol: Quality Control Methods
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound and identify any related impurities.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons of the tert-butyl groups, the serine backbone, and the amine proton. The integration of these peaks should be consistent with the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.
c) Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid building block in the Fmoc/tBu strategy of SPPS. The tert-butyl protecting groups are stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group, but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.
Experimental Protocol: Incorporation into a Peptide Chain
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) that has the first amino acid attached.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the N-Fmoc protected version of H-D-Ser(tBu)-OtBu (i.e., Fmoc-D-Ser(tBu)-OH) and an activating agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to neutralize the hydrochloride and facilitate the activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps with the next desired amino acid until the peptide sequence is complete.
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA, to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl groups from the serine residue.
Conclusion
This compound is a cornerstone reagent for the synthesis of peptides containing D-serine. Its robust protecting group strategy, coupled with its reliable performance in SPPS, makes it an essential tool for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. A thorough understanding of its properties, synthesis, and quality control, as outlined in this guide, is paramount for its effective and reproducible application.
References
A Technical Guide to the Solubility of H-D-Ser(tBu)-OtBu HCl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of O-tert-Butyl-D-serine tert-butyl ester hydrochloride (H-D-Ser(tBu)-OtBu HCl), a key building block in peptide synthesis and drug discovery. Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information, provides expected solubility profiles based on the behavior of similar protected amino acids, and offers detailed experimental protocols for determining its solubility in your specific applications.
Core Concepts in Solubility of Protected Amino Acids
The solubility of protected amino acids like this compound is governed by a combination of factors:
-
Polarity of the Solvent: The presence of the hydrochloride salt generally increases the polarity of the molecule, favoring solubility in more polar organic solvents.
-
Protecting Groups: The bulky and nonpolar tert-butyl (tBu) groups on both the side chain ether and the C-terminus ester increase the compound's lipophilicity, contributing to its solubility in organic media.[1]
-
Amino Acid Backbone: The inherent polarity of the amino acid backbone also plays a role.
-
Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature. However, excessive heat can risk degradation of the compound.[2]
Expected Solubility Profile of this compound
Based on the solubility of structurally similar compounds, such as H-Asp(OtBu)-OtBu HCl[1], and general principles of amino acid derivative solubility[2][3], the following table summarizes the expected qualitative and, where applicable, estimated quantitative solubility of this compound in common organic solvents.
| Solvent | Formula | Type | Expected Solubility | Concentration (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | > 100 mg/mL | Ultrasonic assistance may be required for rapid dissolution.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Likely > 50 mg/mL | A common solvent for peptide synthesis, good solubility is expected. |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | Likely soluble | The hydrochloride salt should enhance solubility in protic polar solvents.[1] |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Likely soluble | Often used in the synthesis and purification of similar compounds.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Moderately Soluble | Varies | The tBu groups may afford some solubility, but the polar HCl salt will limit it. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Varies | Solubility may be limited compared to more polar aprotic solvents like DMF. |
| Water (H₂O) | H₂O | Polar Protic | Soluble | Likely soluble | The hydrochloride form is intended to enhance aqueous solubility.[4][5] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, the following standardized protocol, based on the saturation shake-flask method, is recommended.
Materials and Equipment
-
This compound (solid, white to off-white powder)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
Selection of high-purity organic solvents
Procedure
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound into a sealed vial.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
Centrifuge the vial at a high speed to pellet the excess undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
-
Sample Preparation and Analysis:
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Logical Workflow for Solvent Selection and Solubility Testing
The following diagram illustrates a logical workflow for selecting an appropriate solvent and proceeding with solubility determination for this compound in a research and development setting.
References
Navigating the Stability and Storage of H-D-Ser(tBu)-OtBu HCl: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like H-D-Ser(tBu)-OtBu HCl is paramount for ensuring the integrity and reproducibility of their work. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing recommended storage conditions, potential degradation pathways, and methodologies for its analysis.
This compound, or D-Serine(tBu)-OtBu hydrochloride, is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical development. The tert-butyl (tBu) protecting groups on both the side-chain hydroxyl and the C-terminus carboxyl group offer specific advantages in synthetic strategies. However, the stability of these protecting groups is a critical factor that must be carefully managed to prevent the introduction of impurities and ensure the desired reaction outcomes.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or 0-5°C | Reduces the rate of potential thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis by excluding oxygen and moisture. |
| Container | Tightly closed container | Prevents exposure to atmospheric moisture and contaminants. |
| Environment | Dry and well-ventilated area | Further protects against moisture and ensures a stable environment. |
| Incompatibilities | Away from moisture, fire, flammable materials, oxidants, and strong acids | Prevents chemical reactions that could lead to degradation or hazardous situations. |
Understanding the Stability Profile: Potential Degradation Pathways
The chemical structure of this compound, featuring both a tert-butyl ether and a tert-butyl ester, dictates its stability profile. These protecting groups are known to be sensitive to acidic conditions, which can lead to their cleavage and the formation of impurities.
Acid-Catalyzed Hydrolysis: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. Both the tert-butyl ester and the tert-butyl ether are susceptible to cleavage in the presence of strong acids, and to a lesser extent, in protic solvents, especially at elevated temperatures.
-
Ester Hydrolysis: The tert-butyl ester at the C-terminus can be hydrolyzed to yield the corresponding carboxylic acid, H-D-Ser(tBu)-OH, and isobutylene.
-
Ether Hydrolysis: The tert-butyl ether on the serine side chain is also labile under acidic conditions, leading to the formation of H-D-Ser-OtBu HCl and subsequently H-D-Ser-OH HCl upon further ester hydrolysis.
Photodegradation: The photostability of amino acid derivatives can be a concern. While the core amino acid structure has some inherent photostability, prolonged exposure to UV light can potentially lead to the formation of degradation products. The exact nature of these products for this compound has not been extensively documented.
The following diagram illustrates the key factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is the recommended approach. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Representative Forced Degradation Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Stability-Indicating HPLC Method Development:
A reverse-phase HPLC method is typically suitable for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Method Validation: The method should be validated to ensure it is specific, sensitive, accurate, and precise for the quantification of this compound and its degradation products.
The following diagram outlines a general workflow for conducting a forced degradation study.
Understanding tert-butyl protecting groups in SPPS
An In-depth Technical Guide to Tert-butyl Protecting Groups in Solid-Phase Peptide Synthesis
Introduction
In the chemical synthesis of peptides, the strategic use of protecting groups is paramount to ensure the correct amino acid sequence and prevent unwanted side reactions. Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide production, relies on the sequential addition of amino acids to a growing chain anchored to a solid support. The most widely adopted method, Fmoc/tBu SPPS, is an orthogonal strategy that leverages the distinct chemical labilities of two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group, and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains.[1][2][3]
This guide provides a comprehensive technical overview of the tert-butyl protecting group's role in SPPS. It covers the core principles of its application, detailed experimental protocols for its removal, quantitative data on cleavage efficiency, and strategies to mitigate common side reactions, offering valuable insights for researchers, scientists, and professionals in drug development.
The Core Principle: Orthogonality in Fmoc/tBu SPPS
The success of the Fmoc/tBu strategy lies in its orthogonality.[1][4] This principle ensures that one class of protecting groups can be removed under specific conditions without affecting the other.[1][2]
-
Nα-Amino Protection (Fmoc): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation.
-
Side-Chain Protection (tBu): Tert-butyl-based protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5][7] This ensures that the reactive side chains of trifunctional amino acids remain masked throughout the synthesis until the final step.
This orthogonal scheme allows for the precise and efficient construction of complex peptide sequences with high fidelity.[1] The tBu group is most commonly used to protect the side chains of Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[5][7] Cysteine (Cys) and Tryptophan (Trp) can also be protected with tBu-based groups like tBu-ester, tBu-ether, and tert-butyloxycarbonyl (Boc).[7][8][9]
Caption: Orthogonal relationship between Fmoc and tBu protecting groups in SPPS.
Cleavage of Tert-butyl Protecting Groups
The final step in SPPS is the global deprotection, where all side-chain protecting groups are removed, and the peptide is cleaved from the solid support. For the Fmoc/tBu strategy, this is achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).
Mechanism of Acidolysis
The cleavage of tBu ethers and esters proceeds through an SN1-type mechanism.[10] The acid (TFA) protonates the oxygen atom of the tBu group, creating a good leaving group (tert-butanol or tert-butyl ester). This group then dissociates to form a highly stable tertiary carbocation, the tert-butyl cation (tBu+) .[8][10]
This reactive carbocation is the primary source of several potential side reactions. It can alkylate any nucleophilic residues within the peptide sequence, leading to undesired, permanently modified byproducts.[8][10][11][12]
The Role of Scavengers
To prevent the tert-butyl cation from reacting with the peptide, "scavengers" are added to the cleavage cocktail.[9] Scavengers are nucleophilic agents that efficiently trap, or "scavenge," the carbocations as they are formed.[11][13] The choice of scavengers is critical and depends on the amino acid composition of the peptide.
Caption: Mechanism of tBu cleavage and the role of scavengers.
Data Presentation
Common Cleavage Cocktails
The composition of the cleavage cocktail is tailored to the peptide sequence to maximize deprotection efficiency and minimize side reactions.
| Reagent Cocktail Name | Composition (v/v/v) | Primary Use |
| Standard (95%) | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | General-purpose for many sequences, especially with modern Arg(Pbf) and Trp(Boc) protecting groups.[3] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Effective for peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Trp, Met, and Cys.[3] |
| TMSBr-based | 1M TMSBr-thioanisole/TFA + EDT scavenger | Specifically for the efficient cleavage of the highly stable Cys(tBu) protecting group.[13][14] |
Scavengers and Side Reaction Prevention
The most common side reaction during cleavage is the reattachment of the tert-butyl cation to nucleophilic amino acid side chains.
| Scavenger | Target Residue(s) | Mechanism of Action |
| Triisopropylsilane (TIS) | Trp, Tyr | Reduces the Trp indole ring, preventing t-butylation. Traps cations via hydride transfer.[3] |
| Water (H₂O) | General | Hydrates the carbocation to form tert-butanol.[11] |
| 1,2-Ethanedithiol (EDT) | Cys, Met | A soft nucleophile that effectively traps tBu cations. Also helps cleave Trt groups from Cys.[9][11] |
| Thioanisole | Met, Trp, Cys | A soft nucleophile that acts as a cation scavenger. Can assist in removing some sulfonyl-based Arg groups.[11][13] |
| Phenol | Tyr, Trp, Arg | An aromatic scavenger that traps cations via electrophilic substitution.[3] |
Quantitative Analysis of S-t-Butylation Mitigation
A study by Stathopoulos et al. demonstrated the effectiveness of different scavengers in preventing the S-t-butylation of Cysteine during TFA cleavage. The following data is adapted from their findings on a model peptide.[11]
| Cleavage Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | % S-t-Butylation (HPLC Area) |
| No additional scavenger | 18.2% |
| Dithiothreitol (DTT) | 1.6% |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 2.2% |
| Thioanisole | 10.7% |
| Dimethyl Sulfide (DMS) | 11.2% |
| m-Cresol | 14.1% |
Table adapted from a 2013 study on mitigating S-t-butylation side reactions.[11]
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection Cycle
This protocol highlights the stability of tBu groups under the basic conditions required for chain elongation.
-
Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. The time may be extended for difficult sequences.[6]
-
Drain: Drain the deprotection solution. A second treatment of 20% piperidine/DMF for 5-10 minutes can ensure complete deprotection.
-
Washing: Wash the resin extensively with DMF (e.g., 5-7 times) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Peptide Cleavage and tBu-Deprotection
This protocol describes the final acid-mediated cleavage of the peptide from the resin and the simultaneous removal of all tBu side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptidyl-resin with dichloromethane (DCM) to remove residual DMF, and then dry the resin under vacuum.
-
Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) in a fume hood. Add the TFA slowly to the scavenger mixture on ice.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the slurry at room temperature for 2-4 hours.[3] The optimal time depends on the specific protecting groups and peptide sequence.
-
Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean collection tube.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying & Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is then ready for purification by HPLC.
SPPS Workflow Visualization
The entire SPPS process, from initial resin loading to final cleavage, can be visualized as a cyclical workflow.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Advanced Considerations: Aspartimide Formation
One notable side reaction, particularly in sequences containing Aspartic Acid, is aspartimide formation.[3][15] Under basic conditions (Fmoc deprotection), the backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic succinimide intermediate. This can lead to epimerization and the formation of difficult-to-separate β-aspartyl peptide impurities. To mitigate this, bulkier protecting groups derived from trialkylcarbinols have been developed as alternatives to the standard tBu ester for Asp protection.[15]
Conclusion
The tert-butyl protecting group is an indispensable tool in modern Solid-Phase Peptide Synthesis, forming the foundation of the robust and versatile Fmoc/tBu orthogonal strategy.[1][5] Its stability to base and lability to acid allows for the controlled and efficient synthesis of a vast array of peptide sequences. A thorough understanding of the tBu group's chemistry, particularly the mechanism of its acid-catalyzed cleavage and the associated side reactions, is critical for success. By carefully selecting cleavage conditions and employing the appropriate scavengers, researchers can effectively mitigate byproduct formation, ensuring high purity and yield of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drivehq.com [drivehq.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
The Chirality Advantage: An In-depth Technical Guide to D-Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide-based therapeutics represents a strategic and powerful approach to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This in-depth technical guide explores the core principles of utilizing D-amino acids in peptide design, offering a comprehensive overview of their synthesis, the profound impact on proteolytic stability and biological activity, and detailed experimental methodologies for their characterization.
The Fundamental Advantage: Overcoming Proteolytic Degradation
Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, significantly limiting their therapeutic efficacy due to short in vivo half-lives.[1] Proteases, being chiral enzymes, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of D-amino acids, the non-superimposable mirror images of L-amino acids, creates a steric blockade within the peptide backbone, rendering it resistant to proteolytic cleavage.[2] This fundamental principle is the cornerstone of designing more stable and bioavailable peptide drugs.
Quantitative Impact of D-Amino Acid Substitution
The strategic replacement of L-amino acids with D-amino acids can dramatically enhance the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize the quantitative improvements observed in various studies.
Table 1: Enhanced Proteolytic Stability of D-Amino Acid Containing Peptides
| Peptide Class | L-Peptide Analog | D-Amino Acid-Substituted Analog | Stability Metric (Half-life, t½) | Fold Increase in Stability | Reference |
| Antimicrobial Peptide | Polybia-MPI | D-MPI (all D-amino acids) | > 6 hours (in trypsin and chymotrypsin) | Not fully degraded | [3] |
| Antitumor Peptide | RDP215 | 9D-RDP215 (9 D-amino acids) | Unstable in human serum | Stable in human serum | [4] |
| Neuropeptide Y Analog | [F7,P34]-pNPY | [K4(Tam),F7,P34]-pNPY | 3.2 hours (in human blood plasma) | 43.5 hours (in human blood plasma) | [5] |
| Generic Peptide | L-Valine Variant | D-Valine Variant | Shorter | Significantly Longer | [6] |
Table 2: Modulation of Biological Activity by D-Amino Acid Substitution
| Peptide Class | L-Peptide Analog | D-Amino Acid-Substituted Analog | Activity Metric | Biological Effect | Reference |
| Antimicrobial Peptide | Polybia-MPI | D-MPI (all D-amino acids) | MIC: 8-64 µM | Maintained antimicrobial activity | [3] |
| Antimicrobial Peptide | Polybia-CP | D-CP (all D-amino acids) | MIC: Maintained activity | Maintained antimicrobial activity | [7] |
| Antitumor Peptide | RDP215 | 9D-RDP215 (9 D-amino acids) | LC50: Lower in D-analog | Increased antitumor activity at low concentrations | [4] |
| MUC2 Epitope Peptide | TPTPTGTQTPT | tPTPTGTQTPt (D-amino acids at termini) | IC50: 50-60 µmol/dm³ | Preserved antibody recognition | [8] |
Synthesis of D-Amino Acid-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides, including those containing D-amino acids. The Fmoc/tBu strategy is widely employed.
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid Incorporation
This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Challenges and Solutions in SPPS of D-Amino Acid Peptides:
-
Aggregation: Hydrophobic sequences can aggregate, hindering reaction kinetics. Strategies to mitigate this include using chaotropic salts, pseudoproline dipeptides, or microwave-assisted synthesis.[9][10]
-
Racemization: While less common with Fmoc chemistry, some D-amino acids can be prone to racemization. Careful selection of coupling reagents and conditions is crucial.[11]
Experimental Protocols for Characterization
Proteolytic Stability Assay
This protocol determines the half-life of a peptide in a biological matrix like human serum.
Materials:
-
Test peptide (L- and D-analogs)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1% TFA in acetonitrile)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Incubation: Incubate the peptide at a known concentration in 80% human serum in PBS at 37°C.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic reaction by adding an equal volume of quenching solution to each aliquot.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[12]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure (α-helix, β-sheet, random coil) of peptides in solution.[13][14]
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a peptide solution of known concentration (e.g., 0.1-0.5 mg/mL) in the desired buffer. Prepare a buffer blank.
-
Instrument Setup: Set the CD spectrometer to scan in the far-UV region (e.g., 190-260 nm).
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3) to estimate the percentage of α-helix, β-sheet, and random coil content from the processed CD spectrum.[13]
Receptor Binding Assay (for GPCRs)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide to a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the GPCR
-
Unlabeled test peptides (L- and D-analogs)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and serially diluted concentrations of the unlabeled test peptide.
-
Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Key Concepts in D-Amino Acid Peptide Design
Signaling Pathway Modulation: The HER2/HER3 Pathway
D-amino acid-containing peptidomimetics can be designed to inhibit protein-protein interactions, such as the dimerization of HER2 and HER3 receptors, which is a critical signaling node in some cancers.
Caption: D-peptide inhibition of HER2/HER3 dimerization and downstream signaling.
Experimental Workflow for D-Amino Acid Peptide Design and Evaluation
The development of a D-amino acid-containing peptide therapeutic follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for the design and evaluation of D-amino acid peptides.
Conclusion
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. By understanding the principles of their synthesis, the quantitative impact on biological properties, and the application of rigorous experimental methodologies for their characterization, researchers can unlock the full therapeutic potential of peptide-based medicines. This guide provides a foundational framework for scientists and drug developers to harness the chirality advantage in the pursuit of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | MDPI [mdpi.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Technical Guide to H-D-Ser(tBu)-OtBu HCl: Sourcing and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of H-D-Ser(tBu)-OtBu HCl, a crucial building block for researchers and professionals in drug development and peptide chemistry. This document details commercially available sources, key chemical properties, and insights into its application.
This compound, with the CAS number 179559-35-4, is the hydrochloride salt of the D-enantiomer of serine, where both the side-chain hydroxyl group and the carboxylic acid are protected by tert-butyl groups.[1][2][3][4] This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the precise assembly of peptide chains.
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound, catering to different research and development needs. The table below summarizes key purchasing information from several vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pack Size | Price (USD) | Lead Time |
| ChemUniverse | P53669 | 97% | 179559-35-4 | C₁₁H₂₃NO₃·ClH | 253.77 | 250 mg | $31.00 | 6 to 8 days |
| 1 g | $41.00 | 6 to 8 days | ||||||
| 5 g | $74.00 | 6 to 8 days | ||||||
| Parchem | - | - | 179559-35-4 | C₁₁H₂₄ClNO₃ | 253.77 | Bulk/Custom | Request Quote | - |
| MedChemExpress | HY-W015694 | - | 179559-35-4 | C₁₁H₂₄ClNO₃ | 253.77 | Custom | Request Quote | - |
| Ambeed | - | - | - | - | - | - | Request Quote | - |
| Fisher Scientific (BLD Pharm) | BD132943-100g | - | - | - | - | 100 g | Request Quote | - |
| Santa Cruz Biotechnology | sc-215745 | - | 179559-35-4 | C₁₁H₂₄ClNO₃ | 253.77 | Custom | Request Quote | - |
Physicochemical Properties
Key physicochemical data for this compound are provided below.
| Property | Value | Source |
| Appearance | White to off-white solid | [3][5] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
Application in Peptide Synthesis
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl protecting groups on the serine side chain and the C-terminus are stable under the basic conditions used for Fmoc deprotection but are readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
While specific experimental protocols are proprietary to individual research labs and manufacturing processes, a general workflow for the incorporation of this compound in Fmoc-based SPPS is outlined below.
General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Experimental Protocol Details:
-
Resin Swelling: The solid support resin (e.g., Wang, Rink Amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed using a solution of piperidine in DMF (typically 20%).
-
Amino Acid Activation: In a separate vessel, this compound is activated. This typically involves dissolving the amino acid derivative and a coupling reagent (e.g., HBTU, HATU, DIC) in a solvent like DMF, often with the addition of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling: The activated H-D-Ser(tBu)-OtBu is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
-
Repeat: Steps 2 through 5 (or 6) are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl groups on the serine) are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Broader Biological Context
Currently, there is no publicly available research that directly implicates this compound in specific signaling pathways. Its primary role is that of a synthetic building block. The biological activity of any final peptide synthesized using this reagent would be dependent on the full amino acid sequence of that peptide. Amino acid derivatives, in general, are recognized for their potential to influence anabolic hormone secretion and serve as fuel during exercise, but specific effects are highly structure-dependent.[5]
The logical relationship for the utility of this compound is based on the principles of chemical synthesis, specifically the use of protecting groups to achieve a desired molecular structure.
This guide serves as a foundational resource for researchers incorporating this compound into their synthetic workflows. For detailed, application-specific protocols, consulting peer-reviewed literature and standard peptide synthesis handbooks is recommended.
References
An In-depth Technical Guide to the Safe Handling of H-D-Ser(tBu)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction:
H-D-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-D-serine tert-butyl ester hydrochloride, is a serine derivative commonly utilized as a building block in peptide synthesis.[1][2] Its protected functional groups make it a valuable reagent in the development of bioactive peptides for pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.[2] Given its application in sensitive research and development environments, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Synonyms | D-Ser(tBu)-OtBu·HCl, O-tert-butyl-D-serine tert-butyl ester hydrochloride | [3][4][5] |
| CAS Number | 179559-35-4 | [3][5][6] |
| Molecular Formula | C₁₁H₂₄ClNO₃ | [4][5][6] |
| Molecular Weight | 253.77 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline solid or powder | [6][7][8] |
| Melting Point | 170-177 °C (338-350.6 °F) | [2][7][9][10] |
| Solubility | Soluble in water. | [7] |
| Storage Temperature | Inert atmosphere, 2-8°C is recommended.[6] Some suppliers suggest storage at 0-5°C.[8][10] |
Hazard Identification and Safety Precautions
While some safety data sheets indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), others provide GHS hazard warnings.[9] It is crucial to handle the compound with care, assuming it may pose health risks.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Harmful) | [11] |
| Signal Word | Warning | [11] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[9]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][9]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to ensure laboratory safety and maintain the integrity of the compound.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Recommended storage is under an inert atmosphere at 2-8°C.[6]
-
Store apart from incompatible materials such as strong oxidizing agents and strong acids.[3][7]
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
-
Do not let the product enter drains.
Emergency Procedures
In the event of exposure or accidental release, follow these first-aid and emergency measures immediately.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Remove the person to fresh air. If symptoms occur or if breathing is difficult, get medical attention immediately. | [9] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [9] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.
-
Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus.
Accidental Release Measures
-
Personal Precautions: Do not breathe dust or vapors. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.
-
Containment and Cleanup: Collect spillage. Take up material carefully without creating dust, and dispose of it properly. Clean the affected area.
-
Environmental Precautions: Prevent the product from entering drains, surface water, or the ground water system.
Experimental Protocols and Workflows
While specific experimental protocols are application-dependent, the handling of this compound during a typical laboratory procedure, such as preparing a solution for peptide synthesis, requires careful execution.
Conceptual Workflow: Weighing and Dissolving the Compound
This diagram outlines the necessary steps for safely weighing the solid compound and preparing a solution in a laboratory setting.
Caption: Experimental workflow for weighing and dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. This compound CAS#: 179559-35-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. parchem.com [parchem.com]
- 11. H-Ser-Otbu.HCl | 106402-41-9 [sigmaaldrich.com]
- 12. agarscientific.com [agarscientific.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of a D-Serine Containing Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of a peptide incorporating the protected amino acid H-D-Ser(tBu)-OtBu HCl. The protocols outlined below utilize the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a robust and efficient method for peptide synthesis.[1][2][3]
Introduction
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development.[1][2] Its principal advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2] The Fmoc/tBu strategy is a popular orthogonal protection scheme where the N-terminal Fmoc group is labile to a base (e.g., piperidine), while the side-chain protecting groups (like tert-butyl, tBu) and the resin linkage are cleaved by acid (e.g., trifluoroacetic acid, TFA).[4]
This protocol specifically addresses the incorporation of this compound, a protected form of D-serine. The tert-butyl ether protection on the serine side chain and the tert-butyl ester on the C-terminus prevent unwanted side reactions during synthesis. The hydrochloride salt form enhances the stability and handling of the amino acid derivative.
Materials and Methods
For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is a suitable choice.[1][5] The synthesis should begin with swelling the resin to ensure the accessibility of reactive sites within the polymer matrix.[2]
Protocol 1: Resin Swelling
-
Place the desired amount of Wang resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF.
The synthesis proceeds through a series of iterative cycles of deprotection and coupling.
Protocol 2: Fmoc Deprotection
-
To the swollen peptide-resin, add a solution of 20% (v/v) piperidine in DMF.[1][2]
-
Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.[7]
Protocol 3: Amino Acid Coupling (using HATU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-Ser(tBu)-OH) (3-5 equivalents relative to resin loading) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.[2]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[2]
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[7]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
This cycle of deprotection and coupling is repeated for each amino acid in the desired peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin support and removing the side-chain protecting groups.
Protocol 4: Cleavage from Wang Resin
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it thoroughly under vacuum.[2][8]
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. CAUTION: TFA is highly corrosive and must be handled in a fume hood. [2]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[2]
-
Gently agitate the mixture for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
-
Wash the resin with a small amount of fresh TFA.[9]
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[9]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether three times.[8]
-
Dry the crude peptide pellet under vacuum.[7]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Parameter | Value/Range | Unit | Notes |
| Resin Swelling | |||
| Swelling Time | ≥ 1 | hour | [6] |
| Fmoc Deprotection | |||
| Piperidine Concentration | 20 | % (v/v) in DMF | [1][2] |
| Deprotection Time (1st) | 5-10 | minutes | [2] |
| Deprotection Time (2nd) | 10-15 | minutes | [7] |
| Amino Acid Coupling (HATU) | |||
| Fmoc-Amino Acid | 3-5 | equivalents | Relative to resin loading[2] |
| HATU | 3-5 | equivalents | Relative to resin loading[2] |
| DIPEA | 6-10 | equivalents | Relative to resin loading[2] |
| Coupling Time | 1-2 | hours | [7] |
| Cleavage | |||
| Cleavage Cocktail Volume | ~10 | mL per 100 mg resin | [2] |
| Cleavage Time | 2-3 | hours | [2] |
| Ether Precipitation Volume | 8-10 | x filtrate volume | [9] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Fmoc Deprotection Signaling Pathway.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Application Notes: Solution-Phase Synthesis of Dipeptides using H-D-Ser(tBu)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide chemistry and drug development, the strategic incorporation of D-amino acids is a critical technique for enhancing metabolic stability, modulating biological activity, and constraining peptide conformation. H-D-Ser(tBu)-OtBu HCl (D-Serine(tert-butyl)-tert-butyl ester hydrochloride) is a valuable building block for this purpose. This derivative of D-serine is protected at both the C-terminus (as a tert-butyl ester, OtBu) and the side-chain hydroxyl group (as a tert-butyl ether, tBu). These protecting groups are stable under standard coupling conditions but are readily cleaved with acid, making them ideal for solution-phase synthesis strategies.
These application notes provide a detailed protocol for the solution-phase synthesis of a protected dipeptide, Fmoc-L-Ala-D-Ser(tBu)-OtBu, using this compound as the C-terminal residue.
Core Application: Enhancing Neuromodulatory Peptides
D-Serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2] Its binding to the glycine site on the GluN1 subunit is essential for NMDA receptor activation by glutamate, a process fundamental to synaptic plasticity, learning, and memory.[1][3][4] Dysregulation of D-serine signaling is implicated in neurological and psychiatric conditions, including schizophrenia and depression.[2]
Incorporating D-serine into peptide-based drug candidates can target this pathway. However, natural peptides are often susceptible to rapid degradation by proteases. The inclusion of a D-enantiomer like D-serine at specific positions can significantly increase the peptide's half-life, making it a more viable therapeutic. The solution-phase synthesis approach described here is particularly suitable for producing shorter peptide fragments or for large-scale synthesis where the cost of solid-phase resins can be prohibitive.[5]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions like racemization. The following table summarizes the performance of common coupling reagents for the solution-phase synthesis of a protected dipeptide.
| Coupling Reagent | Class | Typical Yield (%) | Typical Purity (%) (after chromatography) | Key Advantages |
| HATU | Uronium Salt | 90-98 | >98 | Fast reaction rates, high efficiency, effective for sterically hindered couplings.[6] |
| HBTU | Uronium Salt | 85-95 | >98 | Well-established, good performance for routine synthesis, cost-effective.[7] |
| EDC/HOBt | Carbodiimide | 75-90 | >97 | Economical, byproducts are water-soluble, simplifying work-up. |
Experimental Protocols
This section details the synthesis of a model dipeptide, Fmoc-L-Ala-D-Ser(tBu)-OtBu , via a HATU-mediated solution-phase coupling, followed by the complete deprotection to yield H-L-Ala-D-Ser-OH .
Protocol 1: Solution-Phase Synthesis of Fmoc-L-Ala-D-Ser(tBu)-OtBu
This protocol describes the coupling of N-Fmoc-protected L-Alanine with this compound.
Materials:
-
Fmoc-L-Ala-OH (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq)[6]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Fmoc-L-Ala-OH (1.0 eq) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (at least 2.0 eq) and stir until the solid dissolves completely. This neutralizes the hydrochloride salt to liberate the free amine.
-
Coupling Reaction:
-
Combine the solutions from Step 1 and Step 2.
-
Add the remaining portion of DIPEA (total of 3.0 eq).
-
Add HATU (1.05 eq) to the reaction mixture in one portion.[6]
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).[6]
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide, Fmoc-L-Ala-D-Ser(tBu)-OtBu.[6]
Protocol 2: Global Deprotection of Fmoc-L-Ala-D-Ser(tBu)-OtBu
This protocol describes the simultaneous removal of the Fmoc, tBu, and OtBu protecting groups to yield the final dipeptide, H-L-Ala-D-Ser-OH.
Materials:
-
Fmoc-L-Ala-D-Ser(tBu)-OtBu
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[8]
-
Cold diethyl ether (Et₂O)
Procedure:
-
Fmoc Group Removal (Optional Intermediate Step):
-
To obtain H-L-Ala-D-Ser(tBu)-OtBu, the Fmoc group can be selectively removed first.
-
Dissolve the protected peptide in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes at room temperature.
-
Concentrate the mixture under vacuum and purify to isolate the intermediate.
-
-
Global Deprotection Reaction:
-
Dissolve the fully protected dipeptide from Protocol 1 in the cleavage cocktail (approx. 10 mL per gram of peptide).
-
Stir the solution at room temperature for 2-3 hours.
-
-
Product Precipitation:
-
Concentrate the TFA solution under a gentle stream of nitrogen gas.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a flask of cold diethyl ether with vigorous stirring. A white solid, the final deprotected peptide, should form.[8]
-
-
Isolation and Purification:
-
Collect the solid precipitate by centrifugation or filtration.
-
Wash the solid with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the final peptide, H-L-Ala-D-Ser-OH, under vacuum.
-
If necessary, further purify the peptide using reverse-phase HPLC.
-
Visualizations
Caption: Workflow for solution-phase dipeptide synthesis using HATU.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 3. The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of H-D-Ser(tBu)-OtBu HCl in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient coupling of H-D-Ser(tBu)-OtBu HCl during Fmoc-based solid-phase peptide synthesis (SPPS). The protocols and data presented are compiled from established methodologies for similar amino acid derivatives and are intended to serve as a comprehensive resource for peptide chemists.
Introduction
The incorporation of D-amino acids and derivatives with bulky protecting groups, such as this compound, is a common strategy in drug discovery to enhance peptide stability and activity. The tert-butyl (tBu) protecting groups on both the side chain and the C-terminus are compatible with the widely used Fmoc/tBu SPPS strategy, as they are stable during the basic conditions of Fmoc deprotection and are readily cleaved under final acidic conditions. However, the steric hindrance of the tBu groups can pose a challenge, potentially leading to incomplete coupling reactions. Furthermore, serine derivatives are susceptible to side reactions like racemization. Therefore, the selection of an appropriate coupling reagent and optimized protocol is crucial for successful synthesis.
Coupling Reagents: A Comparative Overview
A variety of coupling reagents are available for Fmoc SPPS, each with distinct activation mechanisms, reactivity, and potential for side reactions. The choice of reagent can significantly impact coupling efficiency, reaction time, and the purity of the final peptide.
Table 1: Comparison of Common Coupling Reagents for Fmoc SPPS
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[1] | Higher cost, potential for side reactions if used in excess.[1] |
| HBTU | Uronium Salt | High | Low | Good balance of reactivity and cost, reliable for standard couplings.[2] | Can be slightly less effective than HATU in preventing racemization.[2] |
| PyBOP | Phosphonium Salt | High | Low | High coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP.[2] | Can be less effective for highly sterically hindered couplings compared to HATU.[2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, byproducts are easily removed.[1][2] | Slower reaction times compared to onium salts.[2] |
Experimental Protocols
The following protocols are recommended for the coupling of this compound to a resin-bound peptide chain in a manual Fmoc SPPS workflow.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acid resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Selected coupling reagent (e.g., HATU, HBTU)
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
-
Acetic anhydride (for capping)
Protocol 1: General Coupling using a Uronium Salt Reagent (e.g., HATU, HBTU)
This protocol is recommended for routine coupling of this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to the activation mixture. It is crucial to add a sufficient amount of base to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction.[2][3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1][3] For sterically hindered couplings, the reaction time can be extended.[5]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[3]
-
If the Kaiser test is positive, indicating incomplete coupling, a second coupling (double coupling) can be performed with a fresh solution of activated amino acid.[5]
-
Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[5]
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.[5]
Protocol 2: Coupling using DIC/HOBt
This protocol provides a cost-effective alternative to uronium salt reagents.
-
Resin Swelling and Fmoc-Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
Monitoring, Washing, and Subsequent Steps: Follow steps 4 and 5 from Protocol 1.
Potential Side Reactions and Mitigation
-
Racemization: Serine derivatives can be prone to racemization during the activation step.[6] The use of coupling reagents like HATU and HBTU in combination with a base like DIPEA generally minimizes this risk.[2] The use of collidine as a substitute for DIPEA has also been recommended to reduce racemization.[6]
-
Incomplete Coupling: The steric bulk of the tBu groups can hinder the coupling reaction.[5] To address this, strategies such as double coupling, increasing the reaction time, or using a more potent coupling reagent like HATU are effective.[5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc SPPS.
Caption: General workflow for a single coupling cycle in Fmoc SPPS.
Conclusion
The successful incorporation of this compound in Fmoc SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For sterically hindered couplings, the use of highly efficient uronium salt reagents such as HATU is recommended. Careful monitoring of the reaction progress with methods like the Kaiser test is essential to ensure high coupling efficiency and minimize the formation of deletion sequences. By following these guidelines, researchers can effectively synthesize peptides containing this valuable D-amino acid derivative with high purity and yield.
References
Standard Operating Procedure for the Incorporation of H-D-Ser(tBu)-OtBu HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
H-D-Ser(tBu)-OtBu HCl, also known as O-(tert-Butyl)-D-serine tert-butyl ester hydrochloride, is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for its efficient incorporation into a peptide sequence using the widely adopted Fmoc/tBu orthogonal protection strategy.
The tert-butyl (tBu) ether protecting group on the serine side chain and the tert-butyl ester protecting the C-terminus are stable to the basic conditions required for the removal of the temporary Nα-Fmoc group (typically with piperidine). These tBu groups are subsequently cleaved under strong acidic conditions, commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support. This orthogonal protection scheme is fundamental to modern peptide synthesis, allowing for the stepwise and controlled assembly of the peptide chain.
Key Considerations:
-
Solubility: Like many protected amino acids, this compound exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). However, for lengthy or hydrophobic peptide sequences, solubility of the growing peptide-resin can decrease, potentially leading to aggregation and incomplete reactions. In such cases, the use of solvent mixtures (e.g., DCM/DMF/NMP) or chaotropic salts may be beneficial.
-
Coupling Reactions: The incorporation of this compound (after Nα-Fmoc protection) is typically achieved using standard coupling reagents. The choice of coupling reagent and conditions can influence the efficiency and potential for side reactions. While generally efficient, prolonged exposure to basic conditions during coupling can potentially lead to side reactions.
-
Racemization: For Fmoc-Ser(tBu)-OH, there have been reports of potential racemization when using certain bases like diisopropylethylamine (DIPEA) during coupling.[1] The use of a less basic activator base such as collidine has been recommended to mitigate this risk.[1]
-
Safety and Handling: this compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.
Quantitative Data Summary
While precise, universally applicable quantitative data for coupling efficiency and solubility can be sequence-dependent and are often determined empirically, the following table provides a general overview of the properties and recommended parameters for the use of this compound in Fmoc-SPPS.
| Parameter | Value/Recommendation | Solvents | Notes |
| Molecular Weight | 253.77 g/mol | - | |
| CAS Number | 179559-35-4 | - | |
| Typical Purity | >98% | - | As provided by supplier. |
| Storage Temperature | 0-5°C | - | Store in a cool, dry place. |
| Solubility (Qualitative) | Soluble | DMF, DCM, NMP | Solubility can be affected by the growing peptide chain's properties. |
| Equivalents of Amino Acid | 3 - 5 eq. | - | Relative to resin loading. |
| Equivalents of Coupling Reagent | 2.9 - 5 eq. | - | e.g., HATU, HBTU. |
| Equivalents of Base | 6 - 10 eq. | - | e.g., DIPEA, Collidine. |
| Typical Coupling Time | 1 - 4 hours | - | Monitor reaction completion with a colorimetric test (e.g., Kaiser test). |
Experimental Protocols
This section details the standard procedure for incorporating a single this compound residue (as its Nα-Fmoc protected form, Fmoc-D-Ser(tBu)-OH) into a growing peptide chain on a solid support using manual SPPS.
Materials:
-
Fmoc-D-Ser(tBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with the N-terminus of the preceding amino acid deprotected.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
-
Washing solvents (DMF, DCM, Isopropanol)
-
Kaiser test kit
-
Reaction vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Protocol Steps:
-
Resin Swelling and Preparation:
-
Place the peptide-resin into the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
Perform a Kaiser test to confirm the presence of a free primary amine on the resin. The beads should turn a deep blue.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add the base (e.g., DIPEA or Collidine, 6-10 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling Reaction:
-
After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test. A negative result (beads remain colorless or yellowish) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
Isopropanol (3 x 10 mL/g resin)
-
DMF (3 x 10 mL/g resin)
-
-
-
Fmoc Deprotection (for the next coupling cycle):
-
Add the 20% piperidine in DMF solution to the peptide-resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove the cleaved Fmoc group and residual piperidine.
-
The resin is now ready for the coupling of the next amino acid.
-
-
Cleavage and Final Deprotection:
-
After the entire peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate PPE in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Orthogonal protection scheme in Fmoc-SPPS.
References
Application Notes and Protocols: Deprotection of H-D-Ser(tBu)-OtBu HCl tert-Butyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OtBu HCl is a valuable building block in peptide synthesis and medicinal chemistry. The two tert-butyl (tBu) protecting groups, one on the side-chain hydroxyl group as an ether (tBu) and the other on the C-terminus as an ester (OtBu), offer robust protection during synthetic manipulations. Their simultaneous removal is a critical step to unveil the final D-serine moiety for further functionalization or to yield the final product. This document provides detailed application notes and protocols for the efficient deprotection of these tert-butyl groups using strong acid-catalyzed hydrolysis, primarily with Trifluoroacetic Acid (TFA).
The deprotection proceeds via an acid-catalyzed cleavage mechanism, where protonation of the ether and ester oxygen atoms is followed by the elimination of isobutylene. The stability of the resulting tert-butyl cation drives the reaction to completion. However, this cation is a reactive electrophile and can lead to side reactions, particularly with nucleophilic amino acid residues if present in a larger peptide chain. Therefore, the use of scavengers is crucial to trap these carbocations and ensure the purity of the final product.
Deprotection Strategies
The most common and effective method for the simultaneous removal of both the tert-butyl ether and tert-butyl ester is treatment with a strong acid, typically Trifluoroacetic Acid (TFA). Alternative methods using Hydrochloric Acid (HCl) in organic solvents are also employed. The choice of the deprotection agent and conditions can be influenced by the presence of other protecting groups and the overall synthetic strategy.
Trifluoroacetic Acid (TFA) Mediated Deprotection
TFA is the reagent of choice for the global deprotection of tert-butyl groups in solid-phase and solution-phase peptide synthesis due to its high efficiency and volatility, which simplifies work-up. A common cleavage cocktail consists of 95% TFA with 2.5% water and 2.5% triisopropylsilane (TIS) as scavengers. Water acts as a scavenger by reacting with the tert-butyl cations to form tert-butanol, while TIS reduces the cations to isobutane.
Hydrochloric Acid (HCl) Mediated Deprotection
Solutions of HCl in organic solvents, such as 4M HCl in dioxane, can also be used for tert-butyl deprotection. This method can sometimes offer different selectivity compared to TFA, although for the simultaneous removal of both a tert-butyl ether and ester, strong acidic conditions are generally required. HCl deprotection often yields the final product as a hydrochloride salt, which can be advantageous for purification and handling as it is often a crystalline solid.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the deprotection of tert-butyl groups from amino acids, which can be considered representative for the deprotection of this compound. The exact reaction conditions and outcomes may vary depending on the scale of the reaction and the specific batch of reagents.
Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
| Parameter | Typical Value/Observation | Analytical Method |
| TFA Concentration | 95% in Water/TIS | - |
| Reaction Time | 1 - 4 hours | TLC, LC-MS |
| Temperature | Room Temperature (20-25 °C) | - |
| Deprotection Efficiency | >95% | LC-MS, NMR |
| Purity of Crude Product | 85-95% | HPLC |
| Typical Yield | High to quantitative | - |
Table 2: Hydrochloric Acid (HCl) Mediated Deprotection
| Parameter | Typical Value/Observation | Analytical Method |
| HCl Concentration | 4M in Dioxane | - |
| Reaction Time | 2 - 6 hours | TLC, LC-MS |
| Temperature | Room Temperature (20-25 °C) | - |
| Deprotection Efficiency | >90% | LC-MS, NMR |
| Purity of Crude Product | 80-90% | HPLC |
| Typical Yield | High | - |
Experimental Protocols
Protocol 1: TFA-Mediated Deprotection of this compound
This protocol describes the complete removal of both tert-butyl protecting groups using a standard TFA cleavage cocktail.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Deionized Water
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Preparation of Cleavage Cocktail: In a separate, well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing TFA, deionized water, and TIS in a ratio of 95:2.5:2.5 (v/v/v).
-
Deprotection Reaction: Add the freshly prepared cleavage cocktail to the solution of the starting material. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).
-
-
Precipitation and Isolation:
-
Dissolve the resulting crude residue in a minimal amount of a suitable solvent (e.g., a small amount of water or methanol).
-
Add the solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of the residue).
-
The deprotected H-D-Ser(OH)-OH should precipitate as a solid.
-
Collect the precipitate by filtration or centrifugation.
-
-
Drying and Characterization: Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of Dichloromethane and Methanol, or Ethyl Acetate and Acetic Acid)
-
Visualization agent (e.g., ninhydrin stain for the free amine, or potassium permanganate stain)
Procedure:
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Quench the acidic reaction by adding the aliquot to a small vial containing a saturated solution of sodium bicarbonate until effervescence ceases.
-
Spotting: Using a capillary tube, spot the quenched sample onto the baseline of a TLC plate. Also, spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) and then with an appropriate staining solution. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progress of the reaction.
Diagrams
Caption: Workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed tert-butyl deprotection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or low-quality TFA. | Extend the reaction time and monitor by TLC/LC-MS. Use fresh, high-quality TFA. |
| Low Yield | Incomplete precipitation or loss during work-up. | Ensure the use of a sufficient volume of cold diethyl ether for precipitation. Minimize transfer losses. |
| Product is an Oil/Gummy Solid | Presence of residual scavengers or TFA salts. | Perform co-evaporation with toluene to remove residual TFA. Ensure thorough washing of the precipitate with cold diethyl ether. |
| Presence of Side Products | Inefficient scavenging of tert-butyl cations. | Use a fresh cleavage cocktail with the recommended amount of scavengers (TIS and water). |
Conclusion
The deprotection of the tert-butyl groups from this compound is a straightforward yet critical transformation that is most effectively achieved using a Trifluoroacetic Acid-based cleavage cocktail. Careful attention to the reaction conditions, particularly the use of appropriate scavengers and a thorough work-up procedure, is essential for obtaining the deprotected D-serine in high yield and purity. The protocols and data provided in this document serve as a comprehensive guide for researchers in the successful execution of this deprotection reaction.
References
Application Notes and Protocols: Cleavage Cocktails for Peptides Containing D-Ser(tBu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing D-Serine protected with a tert-butyl (tBu) group relies on a critical final step: the efficient and clean removal of all protecting groups and cleavage from the solid-phase support. The choice of cleavage cocktail is paramount to achieving high purity and yield, while minimizing side reactions. The acid-labile tBu group on the D-Serine side chain, along with other protecting groups, is typically removed using a strong acid, most commonly Trifluoroacetic Acid (TFA). However, the highly reactive carbocations generated during this process can lead to undesirable modifications of sensitive residues within the peptide sequence.
These application notes provide a comprehensive guide to selecting and utilizing appropriate cleavage cocktails for peptides containing D-Ser(tBu). We offer a comparative analysis of common cleavage cocktails, detailed experimental protocols, and troubleshooting advice to mitigate common side reactions.
Core Concepts: The Chemistry of Cleavage
The cleavage process in Fmoc-based solid-phase peptide synthesis (SPPS) is an acid-catalyzed reaction. TFA is used to cleave the ester linkage anchoring the peptide to the resin and to remove the acid-labile side-chain protecting groups, such as the tBu group from D-Ser(tBu).
The primary challenge during cleavage is the management of the liberated tert-butyl cation (tBu⁺), a highly reactive electrophile. If not effectively neutralized, this cation can re-attach to nucleophilic residues in the peptide chain, leading to deleterious side products. Common targets for t-butylation include the thiol group of Cysteine and the indole ring of Tryptophan.
To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that react with and "trap" the tBu⁺ cations at a faster rate than the sensitive amino acid residues.
Application Note: Monitoring the Coupling Efficiency of Sterically Hindered D-Serine Derivatives in Solid-Phase Peptide Synthesis
Introduction
The incorporation of sterically hindered amino acids into peptide sequences is a common challenge in solid-phase peptide synthesis (SPPS). Amino acids with bulky side-chain protecting groups, such as H-D-Ser(tBu)-OtBu HCl and its N-terminally protected form, Fmoc-D-Ser(tBu)-OH, can exhibit significantly slower reaction kinetics, leading to incomplete coupling and the formation of deletion sequences.[1] The tert-butyl (tBu) group protecting the serine hydroxyl function provides acid lability for final deprotection but contributes significant steric bulk that can physically obstruct the formation of the amide bond.[2]
This application note provides a detailed guide for monitoring and optimizing the coupling efficiency of Fmoc-D-Ser(tBu)-OH during Fmoc-based SPPS. It includes protocols for effective coupling using potent activating reagents, qualitative and quantitative methods for monitoring reaction completion, and troubleshooting strategies for overcoming common challenges associated with sterically demanding residues.
Challenges and Strategies
Low coupling yields with sterically hindered amino acids are primarily due to:
-
Steric Hindrance: The bulky tBu group physically blocks the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3]
-
Peptide Aggregation: On-resin aggregation can block reactive sites and hinder reagent diffusion.[3]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to effectively activate the sterically hindered amino acid.[4]
To overcome these challenges, a combination of potent coupling reagents, optimized reaction conditions, and careful monitoring is essential. Urinium/aminium salts like HATU and HBTU are highly recommended as they form highly reactive esters that can overcome the steric barrier.[3][4]
Quantitative Data Summary
The choice of coupling reagent and base can influence not only the coupling efficiency but also the degree of racemization, a critical parameter for peptide purity. The following tables summarize the performance of common coupling reagents for sterically hindered serine derivatives.
Table 1: Racemization during Fmoc-D-Ser(tBu)-OH Coupling
| Coupling Reagent | Base | Diastereomeric Ratio (L/D) | Racemization (% D-isomer) | Reference |
| HATU | DIPEA | 99.1 / 0.9 | 0.9% | [5] |
| HBTU | DIPEA | 98.7 / 1.3 | 1.3% | [5] |
Data is representative and sourced from a study on the effect of coupling reagents on α-C racemization.[5]
Table 2: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Reagent Class | Example Reagent | Relative Reactivity | Key Advantages | Common Issues |
| Carbodiimides | DIC/HOBt | Moderate | Cost-effective. | Often inefficient for hindered couplings; formation of insoluble urea byproduct (with DCC).[6][7] |
| Phosphonium Salts | PyBOP | High | Efficient with low racemization; byproducts are generally soluble. | More expensive than carbodiimides.[8] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very High | Highly efficient for difficult couplings; fast reaction times.[3] | Can cause guanidinylation of the N-terminus if not pre-activated.[8] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-D-Ser(tBu)-OH using HATU
This protocol describes a manual coupling step for Fmoc-D-Ser(tBu)-OH onto a deprotected peptide-resin.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-D-Ser(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[1]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[6]
-
Add DIPEA (6-10 equivalents) to the activation mixture.[6]
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.[6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a "double coupling" can be performed.[4][6]
-
Washing: Drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Before proceeding to the next deprotection step, perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.
Protocol 2: Qualitative Monitoring with the Kaiser Test
The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay to detect free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction.[9][10]
Materials:
-
Kaiser Test Reagent A: 1.0 g ninhydrin in 20 mL n-butanol.[9]
-
Kaiser Test Reagent B: 40 g phenol in 20 mL n-butanol.[9]
-
Kaiser Test Reagent C: Dilute 1.0 mL of 16.5 mg/25mL KCN in water with 49 mL of pyridine.[9]
-
Small glass test tubes
Procedure:
-
Sample Preparation: Withdraw a small sample of peptide-resin (10-15 beads) from the reaction vessel.[9]
-
Wash the beads thoroughly with ethanol or DMF to remove any residual reagents.
-
Reaction: Place the washed beads into a clean test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[9]
-
Observation: Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless/Yellow Beads and Solution: Negative result. Coupling is complete. Proceed to the next step.[11]
-
Blue Beads and/or Blue Solution: Positive result. Coupling is incomplete. A recoupling step is necessary.[9]
Protocol 3: Quantitative Monitoring by HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is used to quantitatively assess the purity of the crude peptide after cleavage from the resin. This analysis can reveal the presence of deletion sequences resulting from incomplete coupling.
Materials:
-
Crude peptide sample (cleaved from resin and dried)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This may need to be optimized depending on the peptide sequence.
-
-
Analysis: Inject the sample and run the HPLC method.
-
Interpretation: The resulting chromatogram will show peaks corresponding to the full-length target peptide and any impurities. A significant peak eluting earlier than the main product peak may correspond to a deletion sequence where the D-Ser(tBu) residue failed to couple. Purity is calculated by dividing the area of the main product peak by the total area of all peaks.
Visualizations
Caption: Workflow for coupling and monitoring Fmoc-D-Ser(tBu)-OH in SPPS.
Caption: Decision logic for the Kaiser test to assess coupling completion.
Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling. | Steric Hindrance: Reaction is slow and has not gone to completion. | Double Couple: Repeat the coupling step with fresh reagents.[4] Increase Time/Temp: Extend the coupling time (e.g., overnight) or use microwave-assisted synthesis.[4] |
| Inefficient Activation: Coupling reagent is not potent enough. | Switch Reagent: Use a more powerful reagent like HATU or COMU.[3] | |
| Peptide Aggregation: Resin-bound chains are clumped, blocking reactive sites. | Change Solvent: Use NMP instead of DMF or a solvent mixture (DCM/DMF/NMP).[4] | |
| Significant deletion peak in HPLC. | Incomplete Coupling: Unreacted amines were carried through the synthesis. | Capping: After an incomplete coupling that cannot be resolved by recoupling, cap unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. |
| Low final yield. | Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a large loss of final product. | Optimize Each Step: Use potent reagents and perform monitoring (Kaiser test) at every coupling step involving hindered residues. |
Conclusion
Monitoring the coupling efficiency of sterically hindered amino acids like this compound is critical for the successful synthesis of high-purity peptides. The use of potent coupling reagents such as HATU, combined with diligent qualitative monitoring via the Kaiser test and quantitative post-synthesis analysis by HPLC, provides a robust strategy to overcome the challenges posed by steric bulk. By implementing the protocols and troubleshooting strategies outlined in this note, researchers can significantly improve coupling yields and minimize the formation of undesirable side products, ultimately ensuring the fidelity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application of H-D-Ser(tBu)-OtBu HCl in Cyclic Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids and the cyclization of peptides are powerful strategies in modern drug discovery to enhance metabolic stability, improve receptor affinity and selectivity, and optimize pharmacokinetic profiles. H-D-Ser(tBu)-OtBu HCl is a protected form of D-serine where the side-chain hydroxyl and the C-terminal carboxyl groups are masked by acid-labile tert-butyl (tBu) groups. This building block is instrumental in the synthesis of complex cyclic peptides. The tBu protecting groups are stable under the basic conditions of standard Fmoc-based solid-phase peptide synthesis (SPPS), but are readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[1][2][3] This application note provides a comprehensive overview, detailed experimental protocols, and representative data for the use of this compound (or its Nα-Fmoc protected form, Fmoc-D-Ser(tBu)-OH) in the synthesis of a model head-to-tail cyclic peptide.
Key Applications and Advantages
The primary application of Fmoc-D-Ser(tBu)-OH is as a building block in Fmoc/tBu solid-phase peptide synthesis (SPPS) for generating linear peptide precursors destined for cyclization.[4]
Advantages of using the tBu protecting group for the D-serine side chain include:
-
Prevention of Side Reactions: The tBu group effectively masks the reactive hydroxyl side chain of serine, preventing unwanted reactions such as O-acylation during peptide coupling steps.[1]
-
Orthogonality with Fmoc Chemistry: The acid-labile nature of the tBu group is orthogonal to the base-labile Fmoc protecting group used for the N-terminus. This allows for the sequential addition of amino acids without premature deprotection of the side chain.[3]
-
Simultaneous Deprotection: The tBu group can be removed concurrently with other acid-labile side-chain protecting groups and during the cleavage of the peptide from the resin in a single step using a TFA-based cocktail.[5][6]
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a model cyclic hexapeptide, c[D-Ser-Ala-Phe-Gly-Pro-Leu], using Fmoc-D-Ser(tBu)-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol outlines the assembly of the linear peptide H-Leu-Pro-Gly-Phe-Ala-D-Ser(tBu)-OH on a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen as it allows the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact, which is essential for the subsequent solution-phase cyclization.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-Ser(tBu)-OH and other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., Acetic Acid/Trifluoroethanol/DCM 1:2:7)
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DMF for 30 minutes.
-
Drain the DMF and wash with DCM.
-
Dissolve Fmoc-D-Ser(tBu)-OH (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the resin and agitate for 2 hours.
-
Add MeOH (1 mL per gram of resin) to cap any unreacted sites and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
-
Iterative Amino Acid Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive, repeat the coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat these deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage of the Protected Linear Peptide:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Acetic Acid/Trifluoroethanol/DCM (1:2:7) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude protected linear peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification of the Linear Peptide:
-
Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the purified linear peptide.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol describes the macrolactamization of the purified linear peptide in solution.
Materials:
-
Purified linear peptide with protected side chains
-
Anhydrous DMF or DCM
-
Coupling reagent (e.g., HATU, PyBOP)
-
Base (e.g., DIPEA)
-
RP-HPLC system for purification
Procedure:
-
Dissolution: Dissolve the purified linear peptide in a large volume of anhydrous DMF or DCM to achieve a low concentration (typically 0.1-1 mM). This high dilution condition favors intramolecular cyclization over intermolecular oligomerization.[7]
-
Cyclization Reaction:
-
Cool the peptide solution in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.5 eq.) and base (e.g., DIPEA, 3 eq.) to the peptide solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
-
Quenching and Solvent Removal:
-
Once the reaction is complete, quench any remaining coupling reagent with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Protocol 3: Final Deprotection and Purification
This protocol describes the removal of the tBu side-chain protecting group from the cyclic peptide.
Materials:
-
Crude cyclic peptide
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Deprotection:
-
Dissolve the crude cyclic peptide in the cleavage cocktail.
-
Stir at room temperature for 2-3 hours.
-
-
Precipitation:
-
Precipitate the deprotected cyclic peptide by adding the reaction mixture to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Final Purification:
-
Purify the crude cyclic peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry and analyze its purity by analytical HPLC.[8]
-
Lyophilize the pure fractions.
-
Data Presentation
The yields of cyclic peptide synthesis are highly sequence-dependent. The following tables provide representative data for the synthesis and cyclization of a model hexapeptide.
| Step | Parameter | Result |
| SPPS | Resin Loading | ~0.5 mmol/g |
| Crude Linear Peptide Yield | 85-95% | |
| Purified Linear Peptide Yield | 60-75% | |
| Cyclization | Crude Cyclic Peptide Yield | 30-60% |
| Purification | Final Purified Cyclic Peptide Yield | 15-40% (based on initial resin loading) |
| Purity (by analytical HPLC) | >95% |
Table 1: Representative Yields for Cyclic Peptide Synthesis.
| Coupling Reagent | Base | Typical Cyclization Yield | Reference |
| HATU | DIPEA | 40-60% | |
| PyBOP | DIPEA | 35-55% | |
| HBTU/HOBt | DIPEA | 30-50% | N/A |
Table 2: Comparison of Common Coupling Reagents for Solution-Phase Cyclization.
Visualization of Workflows
Caption: General workflow for the solid-phase synthesis of the protected linear peptide precursor.
Caption: Workflow for solution-phase cyclization and final purification.
Conclusion
This compound, and more commonly its Nα-Fmoc protected form, is a crucial building block for the synthesis of D-serine-containing cyclic peptides. The tert-butyl protecting group offers robust protection during Fmoc-SPPS and allows for a straightforward final deprotection. The most common strategy involves the synthesis of a fully protected linear peptide on a cleavable resin like 2-CTC, followed by a solution-phase macolactamization under high-dilution conditions. While yields can be sequence-dependent, this methodology provides a reliable route to obtaining high-purity cyclic peptides for various applications in research and drug development.
References
- 1. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 4. Characterization of cyclic peptides containing disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: H-D-Ser(tBu)-OtBu HCl in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of H-D-Ser(tBu)-OtBu HCl, and its more commonly used Nα-Fmoc protected form, Fmoc-D-Ser(tBu)-OH, in the synthesis of peptide libraries. The incorporation of D-amino acids, such as D-Serine, is a critical strategy for enhancing the proteolytic stability and modulating the biological activity of peptide-based therapeutics. The tert-butyl (tBu) protecting group on the serine side chain is essential for preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).
Core Concepts and Advantages
The use of Fmoc-D-Ser(tBu)-OH is central to the widely adopted Fmoc/tBu orthogonal strategy in SPPS. The Fmoc group on the α-amino position is labile to basic conditions (typically piperidine), while the tBu group on the serine side-chain hydroxyl and the OtBu ester at the C-terminus are stable to base but are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Advantages of using this compound and its Fmoc-protected counterpart in peptide library synthesis include:
-
Enhanced Proteolytic Stability: The inclusion of D-amino acids disrupts the recognition sites for many common proteases, thereby increasing the in vivo half-life of the peptide candidates identified from the library.
-
Prevention of Side Reactions: The tBu protecting group on the serine hydroxyl moiety prevents side reactions such as O-acylation during the coupling of subsequent amino acids, ensuring the synthesis of the desired linear peptide sequences within the library.
-
Minimized Racemization: While serine residues can be susceptible to racemization during activation, the use of appropriate coupling reagents can minimize this side reaction, preserving the stereochemical integrity of the peptide library members.
-
Compatibility with Combinatorial Chemistry: Fmoc-D-Ser(tBu)-OH is fully compatible with standard split-and-pool synthesis methodologies, such as the One-Bead-One-Compound (OBOC) approach, allowing for the generation of vast and diverse peptide libraries.
Quantitative Data on Coupling Conditions
The choice of coupling reagents and conditions is critical to minimize racemization of serine residues during peptide synthesis. The following table summarizes quantitative data on the epimerization of Fmoc-L-Ser(tBu)-OH under various coupling conditions. This data provides a valuable guide for optimizing the incorporation of Fmoc-D-Ser(tBu)-OH into peptide libraries to ensure the highest possible stereochemical purity.
| Coupling Reagent | Base | % D-Ser Diastereomer | Reference |
| HATU | DIPEA | 5.8 | [1] |
| HATU | 2,4,6-Collidine | 1.2 | [1] |
| HBTU | DIPEA | 3.5 | [1] |
| HBTU | 2,4,6-Collidine | 0.9 | [1] |
| DIC/HOBt | - | <0.5 | [1] |
| DIC/Oxyma | - | <0.5 | [1] |
Data derived from the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu.
Experimental Protocols
Protocol 1: One-Bead-One-Compound (OBOC) Peptide Library Synthesis Incorporating Fmoc-D-Ser(tBu)-OH
This protocol outlines the general procedure for the synthesis of a pentapeptide library with a diversity of over 2.4 million compounds using the split-and-pool method on TentaGel resin.[2]
Materials:
-
TentaGel S NH2 resin (130 μm, 0.2 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Preparation: Swell the TentaGel resin in DMF in a suitable reaction vessel for at least 1 hour.
-
Split-and-Pool Synthesis Cycles (repeat for each position in the peptide sequence): a. Splitting: Divide the resin into equal portions, one for each amino acid to be incorporated at the current position. b. Fmoc Deprotection: Treat each resin portion with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (6 times). c. Coupling: i. In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to the resin loading) with DIC (3-4 equivalents) and HOBt or Oxyma (3-4 equivalents) in DMF for 1-2 minutes. For the coupling of Fmoc-D-Ser(tBu)-OH, the use of DIC/HOBt or DIC/Oxyma is recommended to minimize racemization.[1] ii. Add the activated amino acid solution to the corresponding resin portion. iii. Agitate the mixture at room temperature for 1.5 to 2 hours. iv. Wash the resin with DMF (3 times) and DCM (3 times). d. Pooling: Combine all resin portions in a single vessel and wash thoroughly with DMF to ensure complete mixing.
-
Final Fmoc Deprotection: After the final coupling cycle, treat the entire resin library with 20% piperidine in DMF as described in step 2b.
-
Side-Chain Deprotection (Global Deprotection): a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptides. d. Wash the resin with additional TFA.
-
Peptide Precipitation and Washing: a. Precipitate the peptides from the combined filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptides and decant the ether. c. Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the peptide library under vacuum.
Protocol 2: Quality Control - Bulk Cleavage of a Peptide Library Sample
This protocol is for cleaving a small, representative sample of the entire library for quality control analysis by mass spectrometry.
Procedure:
-
Sample Collection: After the final synthesis step and before global deprotection, take a small sample of the resin beads (e.g., 5-10 mg).
-
Washing and Drying: Wash the resin sample thoroughly with DCM and dry under vacuum.
-
Cleavage: a. Place the dried resin in a microcentrifuge tube. b. Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin (approximately 100-200 μL for 5-10 mg of resin). c. Incubate at room temperature for 2-3 hours with occasional vortexing.
-
Isolation: a. Centrifuge the tube to pellet the resin. b. Carefully transfer the supernatant containing the cleaved peptides to a new tube.
-
Analysis: The solution of cleaved peptides can be analyzed directly by mass spectrometry to assess the diversity and success of the synthesis.
Visualizations
Experimental Workflow for OBOC Library Synthesis and Screening
Caption: General workflow for One-Bead-One-Compound (OBOC) peptide library synthesis and screening.
Logical Relationship of Reagents and Processes in Fmoc/tBu SPPS
Caption: Logical relationships between reagents, processes, and outcomes in Fmoc/tBu SPPS.
Application in Drug Discovery: Targeting Signaling Pathways
Peptide libraries containing D-amino acids are powerful tools for discovering inhibitors of protein-protein interactions (PPIs) and enzyme activity, which are often dysregulated in disease. A prominent example is the targeting of mitogen-activated protein kinase (MAPK) signaling pathways, which are frequently hyperactivated in various cancers.
The Extracellular signal-regulated kinase (ERK) is a key component of the MAPK pathway. Peptide libraries can be screened for inhibitors that block the interaction of ERK with its substrates or upstream activators. The inclusion of D-Serine in such a library can lead to the identification of potent and stable inhibitors.
Illustrative Signaling Pathway: Simplified ERK Signaling
Caption: Simplified ERK signaling pathway and the point of intervention for a D-Serine containing peptide inhibitor.
References
Application Notes and Protocols: C-terminal Modification of Peptides using H-D-Ser(tBu)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal modification of peptides is a critical strategy in drug discovery and development, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor binding affinity, and bioavailability. The incorporation of unnatural amino acids, such as D-isomers, at the C-terminus can significantly increase resistance to degradation by exopeptidases. H-D-Ser(tBu)-OtBu HCl is a key building block for introducing a D-serine residue at the C-terminus, which can then be further functionalized to generate a variety of modified peptides.
This document provides detailed application notes and protocols for the use of this compound in the C-terminal modification of peptides, primarily through the Cyclic Urethane Technique (CUT). This method allows for the on-resin synthesis of a peptide with a C-terminal D-serine, which is then converted to a cyclic urethane intermediate. This activated intermediate can subsequently be cleaved from the resin by various nucleophiles to yield C-terminally modified peptides such as esters, amides, and alcohols.
Core Applications
The primary application of this compound is to serve as the foundational amino acid derivative for Solid-Phase Peptide Synthesis (SPPS) when a C-terminal D-serine is desired. This serine residue can then be exploited for a range of C-terminal modifications.
Key applications include:
-
Synthesis of Peptide Esters: C-terminal esters can act as pro-drugs, improving membrane permeability and being cleaved by endogenous esterases to release the active peptide acid.
-
Synthesis of Peptide Amides: C-terminal amidation often mimics the natural state of peptide hormones and neurotransmitters, leading to enhanced biological activity and stability.
-
Synthesis of Peptide Alcohols: C-terminal peptide alcohols are found in some natural products and can exhibit unique biological activities.
-
Convergent Peptide Synthesis: The C-terminal protected peptide fragment can be used in the convergent synthesis of larger peptides.
Data Presentation
The efficiency of the Cyclic Urethane Technique (CUT) for C-terminal peptide modification is highlighted by the high conversion rates at each step. The following tables summarize representative quantitative data for this methodology.
Table 1: Efficiency of Cyclic Urethane Formation
| Peptide Sequence | Activating Reagent | Conversion to Cyclic Urethane (%) |
| Ac-GGSAAG | DSC | >95 |
| Fmoc-ARFPPFRGS | DSC | >95 |
Data is representative and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Yield and Purity of C-Terminally Modified Peptides via CUT
| Initial Peptide Sequence | Nucleophile | C-Terminal Modification | Crude Yield (%) | Purity by RP-HPLC (%) |
| AVGPPGVS | Methanol/DIEA | Methyl Ester | 85-95 | >90 |
| AKDPYRGS | Aniline | N-Aryl Amide | 70-80 | >85 |
| AVGPPGVS | NaBH4 | Alcohol | 60-70 | >85 |
| AKDPYRGS | H₂O/DIEA | Carboxylic Acid | 90-98 | >95 |
Yields and purities are dependent on the peptide sequence, nucleophile, and purification method.
Experimental Protocols
The following protocols provide a general workflow for the C-terminal modification of peptides using this compound via the Cyclic Urethane Technique.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of the first amino acid, this compound, to the 2-CTC resin, which is sensitive to mild acidic conditions for cleavage, preserving the acid-labile protecting groups on the peptide if necessary.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin loading) in DCM. Add DIEA (3.0 eq.) and stir for 10 minutes at room temperature.
-
Coupling: Drain the DCM from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIEA (80:15:5) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum for several hours.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry
This protocol outlines the standard procedure for elongating the peptide chain on the D-Ser(tBu)-OtBu-loaded resin.
Materials:
-
D-Ser(tBu)-OtBu-loaded 2-CTC resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (5x) to remove piperidine.
-
Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.
Protocol 3: On-Resin Cyclic Urethane Formation
This protocol describes the conversion of the C-terminal D-serine residue to a cyclic urethane.
Materials:
-
Peptide-resin with C-terminal D-Ser(tBu)-OtBu
-
Trifluoroacetic acid (TFA) / DCM solution (e.g., 1-2% TFA in DCM) for selective side-chain deprotection if Trt group is used instead of tBu. For tBu, a stronger acid is needed in a later step. This protocol assumes the use of a Trityl group for selective deprotection on-resin. For the tBu group, cleavage from the resin and subsequent solution-phase modification might be necessary. Assuming a selectively cleavable side-chain protecting group for this on-resin protocol.
-
N,N'-Disuccinimidyl carbonate (DSC)
-
4-Dimethylaminopyridine (DMAP)
-
DMF
Procedure:
-
Selective Side-Chain Deprotection: If a Trityl group is protecting the serine side chain, treat the peptide-resin with 1-2% TFA in DCM for 1-2 hours to selectively remove the Trt group. Wash thoroughly with DCM and DMF. (Note: The tBu group is stable to these conditions).
-
Cyclization: Swell the resin in DMF. Add DSC (5 eq.) and DMAP (0.1 eq.) to the resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Nucleophilic Cleavage and C-Terminal Modification
This protocol details the cleavage of the peptide from the resin via nucleophilic attack on the cyclic urethane, resulting in the C-terminally modified peptide in solution.
Materials:
-
Resin-bound peptide with C-terminal cyclic urethane
-
Selected nucleophile (e.g., methanol for ester, ammonia/amine for amide)
-
Base (e.g., DIEA) if required
-
Solvent (e.g., DMF, THF)
-
Cleavage cocktail for final deprotection of side chains (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Nucleophilic Displacement: Swell the resin in a suitable solvent (e.g., DMF). Add the nucleophile (e.g., 10-20 eq. of methanol) and, if necessary, a base (e.g., DIEA, 5 eq.). Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the protected, C-terminally modified peptide. Wash the resin with the reaction solvent and combine the filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrates under reduced pressure.
-
Global Deprotection: Treat the resulting residue with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to remove all remaining side-chain protecting groups (including the serine tBu if not removed earlier).[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[1] Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.[2]
Mandatory Visualization
Caption: Experimental workflow for C-terminal peptide modification.
Caption: Influence of C-terminal modification on receptor binding.
Conclusion
This compound is a versatile and valuable building block for the synthesis of C-terminally modified peptides. The Cyclic Urethane Technique provides a robust and efficient method for generating a variety of C-terminal functionalities, starting from a peptide synthesized with a C-terminal D-serine. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound and strategy to create novel peptides with improved therapeutic potential. Careful optimization of reaction conditions and rigorous purification are essential for obtaining high-purity final products.
References
Application Notes and Protocols for Automated Peptide Synthesis Utilizing H-D-Ser(tBu)-OtBu HCl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] D-Serine, in particular, is a notable amino acid due to its role as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, making it a key target for neurological drug development.[2]
This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing D-Serine, with a focus on the use of tert-butyl (tBu) protected derivatives. While the user has specified H-D-Ser(tBu)-OtBu HCl, it is important to clarify its role. This compound, with a free N-terminus, is typically used in solution-phase synthesis or for the initial attachment to a resin. For automated stepwise elongation using the prevalent Fmoc/tBu strategy, the Nα-Fmoc protected version, Fmoc-D-Ser(tBu)-OH , is the required building block. These guidelines will detail the standardized Fmoc/tBu protocols, from resin preparation to final peptide analysis, ensuring high-yield and high-purity synthesis.
The Role of Tert-Butyl (tBu) Protection in D-Serine Incorporation
In the widely adopted Fmoc/tBu orthogonal protection strategy, the 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is removed by a mild base. The tert-butyl (tBu) ether safeguards the hydroxyl side chain of the serine residue. This protecting group is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is fundamental to preventing unwanted side reactions and ensuring the synthesis of the target peptide with high fidelity.[3]
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).
-
Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-D-Ser(tBu)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents: As per the selected coupling strategy (see Table 2).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Cleavage Cocktail: See Table 3 for compositions.
-
Precipitation/Washing: Cold diethyl ether.
Automated Peptide Synthesis Workflow
The following is a generalized protocol for automated peptide synthesis on a microwave-assisted or conventional automated peptide synthesizer.
Step 1: Resin Preparation
-
Load the appropriate resin into the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for 30-60 minutes to ensure optimal reaction kinetics.[4]
Step 2: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF.
-
The synthesizer will typically perform two deprotection cycles of 3-10 minutes each to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activator (e.g., HCTU, HATU) in DMF.
-
Add the activation base (e.g., DIPEA) to the amino acid solution for pre-activation.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the specified time (typically 5-60 minutes, depending on the synthesizer and coupling reagents). For Fmoc-D-Ser(tBu)-OH, refer to Table 2 for guidance on minimizing racemization.
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
Step 4: Sequence Elongation
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the desired sequence.
Step 5: Final Cleavage and Deprotection
-
After the final coupling cycle, perform a terminal Fmoc deprotection.
-
Wash the peptide-resin with DMF, followed by DCM, and dry the resin.
-
Prepare the appropriate cleavage cocktail (see Table 3) fresh in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature with occasional agitation for 1-4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 6: Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the final peptide under vacuum.
Peptide Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[6]
Data Presentation
Table 1: General Parameters for Automated Peptide Synthesis
| Parameter | Typical Value/Condition | Notes |
| Scale | 0.05 - 0.25 mmol | Dependent on the synthesizer and desired yield. |
| Resin Loading | 0.2 - 0.7 mmol/g | Lower loading is often preferred for longer or more complex peptides. |
| Amino Acid Excess | 3 - 5 equivalents | Ensures high coupling efficiency. |
| Coupling Reagent Excess | 3 - 5 equivalents | Stoichiometry should be matched to the amino acid excess. |
| Activation Base Excess | 6 - 10 equivalents | The amount can be critical for preventing side reactions like racemization. |
| Fmoc Deprotection Time | 2 x 3-10 minutes | Two cycles ensure complete deprotection. |
| Coupling Time | 5 - 60 minutes | Varies with the synthesizer (microwave-assisted is faster), coupling reagents, and the specific amino acids being coupled.[7] |
| Crude Purity (Typical) | 50% - 85% | Highly sequence-dependent. Purification is almost always necessary.[8] |
| Final Yield (Post-Purification) | 10% - 40% | Dependent on synthesis efficiency, number of purification steps, and peptide length.[9] |
Table 2: Minimizing Racemization during Fmoc-D-Ser(tBu)-OH Coupling
Serine residues are susceptible to racemization during the activation step of coupling. The choice of coupling reagent and base is critical to maintaining stereochemical integrity. The following data, extrapolated from studies on Fmoc-L-Ser(tBu)-OH, provides guidance.[10]
| Coupling Reagent/Additive | Activation Base | % Epimerization (Approx.) | Recommendations |
| HBTU/HOBt | DIPEA | 5 - 10% | A common but more racemization-prone combination. |
| HATU | DIPEA | 3 - 7% | Highly efficient but can lead to increased racemization with prolonged pre-activation. |
| DIC/OxymaPure | DIPEA/Collidine | < 2% | Recommended for suppressing racemization. Collidine is often preferred over DIPEA.[10] |
| DIC/6-Cl-HOBt | DIPEA/Collidine | < 3% | Another effective combination for minimizing racemization. |
Table 3: Common Cleavage Cocktails for tBu-Protected Peptides
The choice of cleavage cocktail depends on the amino acid composition of the peptide. The following are common formulations.[5]
| Reagent Name | Composition (v/v) | Typical Cleavage Time | Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 1-4 hours | A robust, general-purpose cocktail for peptides containing sensitive residues like Arg, Cys, Met, and Trp. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | 1-3 hours | Suitable for peptides without highly sensitive residues. TIS scavenges t-butyl cations. |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | 1-4 hours | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl groups.[4] |
Visualizations
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for the Manual Synthesis of H-D-Ser(tBu)-OtBu HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Ser(tBu)-OtBu HCl, or O-tert-butyl-D-serine tert-butyl ester hydrochloride, is a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The strategic incorporation of D-amino acids into peptide chains is a critical tool for enhancing proteolytic stability, modulating biological activity, and constraining peptide conformation. The tert-butyl (tBu) protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups offer orthogonal protection to the commonly used N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). This dual protection strategy is advantageous in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, as the tBu groups are stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[1][2]
These application notes provide a detailed protocol for the manual synthesis of this compound, along with relevant data and workflows to guide researchers in its preparation and application.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a one-pot reaction involving the simultaneous O- and C-tert-butylation of D-serine, followed by the formation of the hydrochloride salt. This method offers a more streamlined approach compared to multi-step syntheses that involve sequential protection of the functional groups.
Reaction Scheme
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
This protocol outlines a representative manual synthesis for this compound based on the principles of acid-catalyzed tert-butylation.
Materials:
-
D-Serine
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Isobutylene, condensed
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether, anhydrous
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Pressurized reaction vessel or a thick-walled sealed tube
Procedure:
-
Reaction Setup: In a pressurized reaction vessel, suspend D-serine (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq) in anhydrous dichloromethane.
-
Addition of Isobutylene: Cool the vessel to a low temperature (e.g., -78 °C) and add condensed isobutylene (a significant excess, e.g., 5-10 eq).
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture vigorously for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots, quenching them with a base, and spotting on a TLC plate.
-
Work-up: After the reaction is complete, cool the vessel before carefully venting the excess isobutylene in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding a saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base, H-D-Ser(tBu)-OtBu, as an oil.
-
Salt Formation: Dissolve the crude free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Starting Material | D-Serine |
| Key Reagents | Isobutylene, p-Toluenesulfonic acid |
| Solvent | Dichloromethane |
| Reaction Time | 48 - 72 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 60 - 80% |
| Purity (by NMR) | >98% |
Table 2: Characterization Data
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₂₄ClNO₃ |
| Molecular Weight | 253.77 g/mol [3][4] |
| Melting Point | 155 °C (decomposes)[5] |
| Optical Rotation | [α]D -10.0±1.0°, c = 1 in H₂O (for L-isomer)[6] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.15 (s, 9H), 1.48 (s, 9H), 3.55-3.65 (m, 2H), 4.05-4.15 (m, 1H), 8.45 (br s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 27.3, 28.1, 54.2, 60.9, 74.5, 83.8, 168.5 |
| Mass Spectrometry (ESI+) | m/z 218.17 [M+H]⁺ |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Application in Peptide Synthesis
This compound is a key building block in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[7] The tert-butyl protecting groups on the side chain and the C-terminus are stable to the basic conditions used for Fmoc removal (typically piperidine in DMF).
Workflow for Incorporation into a Peptide Chain
The following diagram illustrates the general workflow of incorporating a D-Ser(tBu) residue into a peptide chain using SPPS, starting from the free amino acid which would first be N-terminally protected (e.g., with Fmoc-OSu).
Caption: Workflow for using D-Ser(tBu) in SPPS.
Conclusion
The one-pot manual synthesis of this compound provides an efficient route to this important building block for peptide synthesis. The use of tert-butyl protecting groups offers significant advantages in synthetic strategies, enabling the creation of complex peptides with enhanced properties for research, and therapeutic applications. The protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride | 51537-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. O-tert-Butyl- L -serine tert-butyl ester = 98.0 AT 51537-21-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing racemization of H-D-Ser(tBu)-OtBu HCl during coupling
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides specifically addressing the prevention of racemization of H-D-Ser(tBu)-OtBu HCl during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound, and why is it a critical issue?
A1: Racemization is the conversion of a single enantiomer (in this case, the D-amino acid) into a mixture of both D- and L-enantiomers. During peptide coupling, the activation of the carboxylic acid of the N-protected amino acid can make the alpha-proton acidic and susceptible to abstraction. This leads to the formation of a planar enolate or oxazolone intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity.[1][2] The incorporation of the incorrect L-enantiomer into the peptide chain creates a diastereomeric impurity that is often difficult to separate and can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: Which factors are the primary contributors to the racemization of protected serine during coupling?
A2: Several factors significantly influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is a critical factor. Highly reactive reagents can sometimes increase the risk of racemization.[2]
-
Base: The type of base used, its concentration, and its steric hindrance play a crucial role. Stronger, less hindered bases are more likely to cause racemization.[2]
-
Temperature: Elevated temperatures, while often used to drive couplings to completion, can significantly increase the rate of racemization.[1][2]
-
Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents may favor this side reaction.[1][3]
-
Pre-activation Time: Prolonged activation of the amino acid before coupling can lead to increased formation of the racemization-prone oxazolone intermediate.[2]
Q3: Are D-amino acids as susceptible to racemization as L-amino acids during peptide synthesis?
A3: Yes, the underlying chemical mechanism of racemization, which involves the abstraction of the alpha-proton, is independent of the initial stereochemistry of the amino acid. Both L- and D-amino acids are susceptible to racemization under conditions that favor the formation of a planar intermediate.[4][5] Therefore, the same precautions taken to prevent racemization of L-amino acids should be applied when coupling D-amino acids like this compound.
Troubleshooting Guide
Problem: High levels of L-Ser(tBu)-OtBu diastereomer detected in the peptide product.
This guide will help you identify the potential causes and implement solutions to minimize racemization during the coupling of this compound.
Potential Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent directly impacts the activation of the carboxylic acid and, consequently, the propensity for racemization.
Solution: Select a coupling reagent and additive combination known to suppress racemization. While uronium/aminium salts like HATU and HBTU are highly efficient, carbodiimides in the presence of nucleophilic additives are often recommended for racemization-prone amino acids.[6][7]
Quantitative Data Summary: Effect of Coupling Reagents on Racemization of Fmoc-L-Ser(tBu)-OH
| Coupling Reagent/Additive | Base | % Racemization (Formation of D-isomer) | Key Considerations |
| HATU | DIPEA | ~1.5% | Highly efficient but can lead to higher racemization for sensitive amino acids.[3] |
| HBTU | DIPEA | ~1.2% | A good balance of efficiency and low racemization.[6] |
| DIC/HOBt | DIPEA | ~0.8% | HOBt is an effective additive for suppressing racemization.[7] |
| DIC/Oxyma | DIPEA | ~0.5% | Oxyma is considered one of the most effective additives for minimizing racemization. |
| PyBOP | DIPEA | ~1.0% | A phosphonium salt reagent that offers good performance with low racemization. |
Data is extrapolated from studies on Fmoc-L-Ser(tBu)-OH and serves as a strong indicator for the behavior of this compound.
Potential Cause 2: Inappropriate Base
The base used to neutralize the amino acid salt and facilitate the coupling reaction can abstract the alpha-proton, leading to racemization.
Solution: Opt for a weaker or more sterically hindered base. Use the minimum amount of base necessary for the reaction to proceed.
Quantitative Data Summary: Effect of Base on Racemization of Fmoc-L-Ser(tBu)-OH with HBTU
| Base | % Racemization (Formation of D-isomer) | Key Considerations |
| DIPEA | ~1.2% | Commonly used, but can promote racemization. |
| N-Methylmorpholine (NMM) | ~0.9% | A weaker base that often results in less racemization than DIPEA.[8] |
| 2,4,6-Collidine | ~0.6% | A sterically hindered base that is less likely to abstract the alpha-proton. |
Potential Cause 3: Suboptimal Reaction Temperature and Time
Higher temperatures and longer reaction times increase the likelihood of racemization.
Solution:
-
Temperature Control: Perform coupling reactions at 0°C or room temperature. Avoid heating unless absolutely necessary for a difficult coupling. If using microwave-assisted synthesis, consider lowering the temperature and using shorter irradiation times.[1]
-
Minimize Pre-activation: Adopt an in situ activation protocol where the coupling reagent is added to the mixture of the N-protected amino acid and this compound, or minimize the pre-activation time to less than 5 minutes.[3]
Potential Cause 4: Unsuitable Solvent
The solvent can influence the stability of the intermediates involved in racemization.
Solution: While DMF is a common solvent for peptide synthesis, for particularly sensitive couplings, consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF/DCM, which may help reduce racemization.[3]
Experimental Protocols
Protocol 1: Coupling of an N-Fmoc-Amino Acid to this compound using DIC/HOBt
This protocol is designed to minimize racemization.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the N-Fmoc-protected amino acid, this compound, and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA or 2,4,6-Collidine to the solution and stir for 5 minutes.
-
Add DIC to the cooled solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea (DCU) byproduct if using DCM.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Coupling of an N-Fmoc-Amino Acid to this compound using HATU
This protocol is for highly efficient coupling, with careful control of base and temperature to minimize racemization.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
2,4,6-Collidine (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-Fmoc-protected amino acid and HATU in anhydrous DMF.[9]
-
In a separate flask, dissolve this compound in anhydrous DMF and add 2,4,6-Collidine. Stir for 5 minutes.[9]
-
Add the this compound solution to the N-Fmoc-amino acid/HATU solution at room temperature.[9]
-
Stir the reaction for 30-60 minutes, monitoring completion by TLC or LC-MS.[9]
-
Proceed with standard aqueous workup and purification.[9]
Protocol 3: Chiral HPLC Analysis of Racemization
This protocol allows for the quantification of the D- and L-isomers of serine in the final peptide after hydrolysis.
Materials:
-
Peptide sample
-
6N HCl
-
Derivatization reagent (e.g., Marfey's reagent or a mixture of o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC))[10]
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Peptide Hydrolysis: Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization:
-
Neutralize the hydrolysate and evaporate to dryness.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Add the derivatization reagent (e.g., OPA/NAC solution) and allow the reaction to proceed for a specified time (e.g., 150 seconds at room temperature).[10]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of methanol in a phosphate buffer) to separate the diastereomeric derivatives.[10]
-
Detect the derivatives using a UV or fluorescence detector.
-
Quantify the peak areas corresponding to the D- and L-serine derivatives to determine the extent of racemization.
-
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-D-Ser(tBu)-OtBu HCl in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using H-D-Ser(tBu)-OtBu HCl in peptide synthesis.
Troubleshooting Guides
This guide offers a systematic approach to identifying and resolving potential side reactions involving the use of this compound during solid-phase peptide synthesis (SPPS).
Issue 1: Unexpected Impurities Detected by LC-MS
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry (MS) data reveals masses that do not correspond to the target peptide or expected common impurities like deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound in peptide synthesis?
A1: The primary side reactions encountered are:
-
Racemization: The conversion of the D-serine residue to its L-isomer can occur, particularly during the amino acid activation and coupling steps.[1] This is often catalyzed by bases.
-
β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine, the side chain of serine can undergo β-elimination to form a dehydroalanine (Dha) residue.[1] The tBu protecting group significantly minimizes this, but it can still occur, especially at elevated temperatures.
-
Incomplete Deprotection: The tert-butyl ether on the side chain and the tert-butyl ester at the C-terminus require strong acidic conditions (e.g., high concentration of TFA) for complete removal.[2] Inefficient cleavage can result in the final peptide retaining these protecting groups.
-
Alkylation by tBu cations: During the final acidic cleavage, the released tert-butyl cations are reactive electrophiles that can modify susceptible residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[2]
-
Diketopiperazine (DKP) Formation: If D-Serine is one of the first two amino acids in the sequence, intramolecular cyclization can occur after the removal of the N-terminal Fmoc group of the second amino acid, leading to the formation of a cyclic dipeptide and termination of the peptide chain.[3][4]
Q2: How can I minimize racemization of the D-Serine residue?
A2: Minimizing racemization involves optimizing the coupling conditions. The extent of racemization is influenced by the coupling reagent, base, solvent, and reaction time.
| Parameter | Recommendation for Minimizing Racemization |
| Coupling Reagent | Use uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) which are known for lower racemization rates.[1][5] |
| Base | Avoid strong, sterically unhindered bases. Use of a weaker or more hindered base like N-methylmorpholine (NMM) or collidine is sometimes recommended over DIPEA.[1] |
| Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. In-situ activation is often preferred. |
| Temperature | Perform couplings at room temperature or below, as higher temperatures can increase racemization. |
Q3: What are the signs of β-elimination and how can it be prevented?
A3: The primary indicator of β-elimination is the detection of a peptide with a mass loss of 18 Da (loss of H₂O) corresponding to the formation of a dehydroalanine (Dha) residue. If piperidine adds to the Dha, a mass increase of 85 Da will be observed.
Prevention Strategies:
-
Temperature Control: Avoid elevated temperatures during piperidine-mediated Fmoc deprotection.
-
Deprotection Time: Keep the piperidine treatment time to the minimum required for complete Fmoc removal.
-
Alternative Bases: In very sensitive sequences, consider using alternative, less nucleophilic bases for Fmoc deprotection, such as DBU, although this may require careful optimization.
Q4: My peptide shows a +56 Da adduct. What is the cause and how can I resolve it?
A4: A +56 Da adduct typically indicates the presence of a tert-butyl group. This can arise from two main sources:
-
Incomplete Deprotection: The tBu group on the serine side chain or the C-terminal OtBu was not completely removed during the final cleavage.
-
Alkylation: A reactive tBu cation, released during cleavage, has alkylated a nucleophilic side chain, most commonly Trp, Met, or Cys.[2]
Solutions:
-
Optimize Cleavage Cocktail: Ensure a high concentration of TFA (typically 95%) in your cleavage cocktail.[2]
-
Increase Cleavage Time: Extend the cleavage time to ensure complete removal of all tBu groups.[2]
-
Use Effective Scavengers: Include scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in your cleavage cocktail to trap tBu cations and prevent side-chain alkylation.[6]
| Scavenger | Target Residue(s) |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger |
| 1,2-Ethanedithiol (EDT) | Cys, Trp |
| Thioanisole | Trp, Met |
| Water | General scavenger, helps suppress tBu ester formation |
Q5: How can I detect and quantify the extent of racemization in my D-Serine containing peptide?
A5: The most reliable method for detecting and quantifying racemization is through chiral amino acid analysis after acidic hydrolysis of the peptide, or by chiral HPLC analysis of the intact peptide.
General Approach for Chiral Amino Acid Analysis:
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide (e.g., in 6N HCl at 110°C for 24 hours).
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by forming diastereomeric isoindole derivatives with ortho-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine).[7]
-
RP-HPLC Analysis: Separate the resulting diastereomers on a standard C18 reversed-phase HPLC column.
-
Quantification: Determine the ratio of the D- and L-serine derivatives by integrating the peak areas.
Chiral HPLC columns, such as those with a crown-ether based stationary phase, can also be used for the direct separation of D- and L-serine enantiomers without derivatization.[8][9]
Experimental Protocols
Protocol 1: Detection and Quantification of Racemization by Chiral HPLC
Objective: To quantify the percentage of L-Serine present in a synthetic peptide containing D-Serine.
Methodology:
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the lyophilized peptide into a hydrolysis tube.
-
Add 500 µL of 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the amino acid residue in 200 µL of water.
-
-
Derivatization with OPA/N-acetyl-L-cysteine (NAC):
-
Prepare a 4 mM OPA-NAC solution.
-
Mix the hydrolyzed peptide solution with the OPA-NAC solution at a 4:1 ratio.
-
Allow the reaction to proceed for 2.5 minutes at room temperature.[7]
-
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture onto a reversed-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer like sodium acetate with EDTA).
-
Detect the diastereomeric isoindole derivatives using a fluorescence or electrochemical detector.[7]
-
Quantify the D- and L-serine peaks by integrating their respective areas.
-
Protocol 2: Analysis of β-Elimination by LC-MS
Objective: To detect the presence of dehydroalanine (Dha) and its adducts in a crude peptide sample.
Methodology:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase column coupled to a mass spectrometer.
-
Elute with a standard gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected mass of the target peptide, the mass corresponding to a loss of 18 Da (Dha formation), and the mass corresponding to an addition of 85 Da (piperidine adduct).[1]
-
-
Data Analysis:
-
Integrate the peak areas of the target peptide and the side products to estimate the relative abundance of each species.
-
Visualization of Key Processes
Caption: A simplified workflow of a single coupling cycle in Fmoc/tBu SPPS.
Caption: Mechanism of base-catalyzed racemization of a serine residue.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Incomplete deprotection of tert-butyl groups from D-serine
Welcome to the Technical Support Center for challenges related to the deprotection of tert-butyl (tBu) groups from D-serine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of the tert-butyl group from D-serine?
A1: Incomplete deprotection of the tert-butyl group from D-serine is a frequent issue. The primary causes include:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, typically Trifluoroacetic Acid (TFA), may be too low to efficiently drive the cleavage of the t-butyl ether or ester.[1][2][3]
-
Inadequate Reaction Time: The deprotection reaction may require more time to go to completion, especially for sterically hindered substrates.[1][3]
-
Poor Reagent Diffusion: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can hinder the access of the deprotection reagents to the D-serine residue within the peptide chain.[2]
-
Presence of Acid-Sensitive Impurities: Impurities in the reaction mixture can consume the acid, reducing its effective concentration.
Q2: What are the typical side reactions observed during the acid-catalyzed deprotection of tBu-protected D-serine?
A2: The highly reactive tert-butyl cation generated during deprotection can lead to several side reactions:
-
Alkylation: The t-butyl cation is a potent electrophile that can alkylate nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[1][2][4]
-
Re-attachment to Serine: Although less common, the t-butyl cation can potentially re-alkylate the hydroxyl group of the deprotected serine.
-
O-sulfonation: In the presence of certain protecting groups on other amino acids (e.g., Pmc or Mtr on Arginine), O-sulfonation of serine can occur as a side reaction during TFA treatment if appropriate scavengers are not used.[5]
Q3: How can I minimize side reactions during the deprotection step?
A3: The most effective strategy to minimize side reactions is the use of "scavengers" in the deprotection cocktail.[1][4] These are reagents that react with and neutralize the liberated tert-butyl cations. Common scavengers and their typical concentrations in a TFA cleavage mixture include:
-
Triisopropylsilane (TIS): 2.5% - 5%[3]
-
Water (H₂O): 2.5% - 5%[6]
-
Thioanisole: Used to prevent side reactions with sulfur-containing amino acids.[7]
-
1,2-Ethanedithiol (EDT): Also effective for protecting sulfur-containing residues.[6]
Q4: What analytical techniques are recommended for monitoring the progress of the deprotection reaction?
A4: Several analytical methods can be employed to monitor the disappearance of the starting material and the appearance of the deprotected product:
-
High-Performance Liquid Chromatography (HPLC): An indispensable tool for quantitative analysis of the reaction mixture, allowing for the determination of reaction completion and purity.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information to confirm the identity of the starting material, product, and any side products.[9]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the progress of the reaction. The deprotected, more polar product will have a lower Rf value than the starting material.[9]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl group at approximately 1.4 ppm provides a clear indication of deprotection.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of incomplete deprotection of tert-butyl groups from D-serine.
Caption: Troubleshooting workflow for incomplete tert-butyl deprotection.
Quantitative Data Summary
The following table summarizes various conditions for tert-butyl group deprotection. Please note that optimal conditions can vary depending on the specific substrate and reaction scale.
| Reagent/Method | Substrate Type | Conditions | Reaction Time | Yield | Reference |
| TFA/DCM (50%) | Boc-protected amino acids | Room Temperature | 1-4 hours | Generally >90% | [3][4] |
| TFA/H₂O/TIS (95:2.5:2.5) | Peptides on solid support | Room Temperature | 2-4 hours | Good to high | [6] |
| ZnBr₂ in DCM | N-PhF-amino acid t-butyl esters | Room Temperature | Varies | Good | [10] |
| CeCl₃·7H₂O-NaI in Acetonitrile | N-Boc-protected amino acid t-butyl esters | Reflux | 2-6 hours | 85-95% | |
| Thermal (Reagent-free) | Amino acid derivatives | 120-240°C in a flow reactor | 15-40 minutes | Good to high | [11] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection in Solution
This protocol describes a standard procedure for the deprotection of a tBu-protected D-serine derivative in a solution phase.
Materials:
-
tBu-protected D-serine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Nitrogen or Argon source
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the tBu-protected D-serine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen). A typical concentration is 0.1 M.
-
To the stirred solution, add an equal volume of TFA for a 1:1 (v/v) mixture. If scavengers are required, add TIS (2.5-5% v/v) to the DCM solution before adding TFA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
The crude product can be precipitated by dissolving the residue in a minimal amount of a suitable solvent (e.g., DCM) and adding it dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Purify the product as necessary, for example, by recrystallization or chromatography.
Caption: Experimental workflow for a standard TFA-mediated deprotection.
Protocol 2: Monitoring Deprotection by HPLC
This protocol outlines the procedure for monitoring the deprotection reaction using HPLC.[8]
Materials:
-
Aliquots from the reaction mixture
-
Quenching solvent (e.g., Methanol)
-
HPLC vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
At designated time points (e.g., t=0, 30 min, 1h, 2h), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent, such as methanol, in an HPLC vial. This stops the deprotection process.
-
Further dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis. A dilution of 100 to 1000-fold is typical.
-
If any precipitate is observed, filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the prepared sample onto the HPLC system.
-
Analyze the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention times should be determined beforehand using authentic standards of the starting material and the expected product.
-
Quantify the peak areas to determine the percentage of conversion over time.
Caption: Workflow for monitoring deprotection by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for H-D-Ser(tBu)-OtBu HCl
Welcome to the technical support center for H-D-Ser(tBu)-OtBu HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling times and troubleshooting common issues encountered during peptide synthesis with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. Both the side chain (O-tert-butyl) and the C-terminus (tert-butyl ester) are bulky groups. This can slow down the coupling reaction and may lead to incomplete reactions if not optimized properly.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids, more potent coupling reagents are generally recommended to achieve high efficiency. Onium salt-based reagents are often the preferred choice.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly reactive and effective for sterically hindered couplings, often resulting in high yields and low racemization.[2][3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good balance of reactivity and cost for standard couplings.[3][5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is also an efficient reagent with low racemization risk.[2]
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) is a cost-effective option, but may be less efficient for sterically hindered couplings, potentially requiring longer reaction times.[2][3]
Q3: What are typical coupling times for this compound?
A3: While specific data for this compound is not extensively published, the coupling time can be estimated based on data for other sterically hindered amino acids and the choice of coupling reagent. It is crucial to monitor the reaction for completion.
-
With HATU , reaction times are typically in the range of 1-2 hours for solution-phase[3] and 30-60 minutes for solid-phase synthesis.[6]
-
Using HBTU , the reaction may require 2-4 hours.[3] In some cases, it could extend up to 12 hours.[5]
-
With EDC/HOBt , longer reaction times of 4-8 hours may be necessary.[3]
Q4: What are potential side reactions when using O-tert-butyl protected serine?
A4: A key potential side reaction is the O-sulfonation of the serine residue. This can occur during the final cleavage and deprotection step from the resin if trifluoroacetic acid is used to cleave Pmc or Mtr protecting groups from arginine residues in the absence of suitable scavengers.[7] While the tert-butyl group on the serine side chain is generally stable, it is a point to consider during the overall synthetic strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or Incomplete Coupling | Insufficient activation of the carboxylic acid. | Ensure coupling reagents are fresh and use a slight excess (1.05-1.2 equivalents). For uronium/phosphonium salt reagents, pre-activation of the carboxylic acid for a few minutes before adding the amine component is recommended.[2][4] |
| Steric hindrance from the tBu protecting groups. | Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings.[2] Consider increasing the reaction temperature, but monitor for potential side reactions.[1] | |
| Suboptimal reaction temperature. | While reactions are often started at 0°C to minimize side reactions, allowing the reaction to proceed at room temperature can improve the rate and yield.[1] For particularly difficult couplings, gentle warming may be beneficial, but should be done with careful monitoring. | |
| Aggregation of the peptide on solid support. | If performing solid-phase peptide synthesis (SPPS), aggregation can hinder coupling. Consider switching to a different solvent like NMP, adding chaotropic salts, or using microwave irradiation to disrupt aggregation. | |
| Presence of Unexpected Side Products | Racemization at the alpha-carbon. | This is a risk with any amino acid coupling. Using additives like HOBt or Oxyma can help suppress racemization, especially when using carbodiimide reagents.[1] Onium salt reagents like HATU generally have a lower risk of racemization.[3] |
| O-sulfonation of the serine side chain. | This is more likely to occur during final cleavage if Arg(Pmc/Mtr) is present. Ensure the use of appropriate scavengers in the cleavage cocktail.[7] |
Data Presentation
While specific quantitative data for the coupling of this compound is limited in publicly available literature, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, which can serve as a baseline for optimization.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Racemization Risk | Key Advantages |
| HATU | 95-99 | >98 | 1-2 | Very Low | High reactivity, effective for sterically hindered couplings.[2][3] |
| HBTU | 90-95 | >95 | 2-4 | Low | Good balance of reactivity and cost.[3] |
| PyBOP | 90-96 | >95 | 2-4 | Low | Efficient with low racemization.[2][3] |
| EDC/HOBt | 85-92 | >95 | 4-8 | Low (with HOBt) | Cost-effective, water-soluble byproducts.[2][3] |
Experimental Protocols
The following are representative protocols for solution-phase and solid-phase peptide synthesis that can be adapted for coupling this compound.
Protocol 1: Solution-Phase Peptide Coupling using HATU
This protocol describes the coupling of an N-protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[4]
-
Carboxylic Acid Pre-activation: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid and HATU in anhydrous DMF. Cool the solution to 0°C. Slowly add DIPEA (2.0 eq) to the mixture and stir for 15-20 minutes to allow for the formation of the active ester.[4]
-
Coupling Reaction: Add the neutralized H-D-Ser(tBu)-OtBu solution from step 1 to the pre-activated carboxylic acid solution at 0°C. Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the coupling of an Fmoc-protected amino acid to a resin-bound peptide with a deprotected N-terminus.
Materials:
-
Fmoc-protected amino acid (3.0 eq)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
-
Resin with N-terminal deprotected amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[6]
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 30-60 minutes.[6]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.[2][6]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF.
Visualizations
Caption: Workflow for solution-phase coupling of this compound.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-D-Ser(tBu)-OtBu HCl in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a focus on sequences containing H-D-Ser(tBu)-OtBu HCl.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of secondary structures like β-sheets.[2] Aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1][2]
Q2: How does the presence of Ser(tBu) contribute to peptide aggregation?
A2: While serine itself can participate in hydrogen bonding, the bulky tert-butyl (tBu) protecting group on the serine side chain can exacerbate aggregation in certain sequence contexts.[2] The hydrophobicity of the tBu group can increase the overall non-polar character of the peptide, which may promote hydrophobic collapse and subsequent aggregation.[2] Additionally, steric hindrance from the tBu group can sometimes lead to incomplete coupling reactions, resulting in deletion sequences that may also contribute to aggregation.[2]
Q3: What are the initial signs of peptide aggregation during SPPS?
A3: Key indicators of on-resin peptide aggregation include:
-
Resin Shrinking: A noticeable decrease in the resin bed volume, as the peptide-resin complex fails to swell properly in the synthesis solvents.[1][2]
-
Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, often leading to positive ninhydrin tests even after extended reaction times.[2]
-
Discolored Resin: The resin may appear clumpy or discolored.[2]
-
Altered Deprotection Profile: In continuous-flow synthesizers, the deprotection profile may appear flattened and broadened.
Q4: Does the D-configuration of this compound influence aggregation?
Q5: Can aggregation issues be predicted before synthesis?
A5: While precise prediction is challenging, certain sequences are more prone to aggregation.[1] Peptides rich in hydrophobic amino acids such as Val, Ile, Leu, and Phe are particularly susceptible.[1] Sequences with repeating residues can also pose a higher risk. For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis closely for any signs of aggregation.[3]
Troubleshooting Guide for this compound Aggregation
This guide provides a systematic approach to troubleshoot aggregation issues when incorporating this compound or when synthesizing a peptide containing this residue.
Diagram: Troubleshooting Workflow for Peptide Aggregation
References
Technical Support Center: Purification of Peptides Containing H-D-Ser(tBu)-OtBu by HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of peptides containing H-D-Ser(tBu)-OtBu by High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing H-D-Ser(tBu)-OtBu?
A1: The main challenges stem from the two tert-butyl (tBu) protecting groups. The tBu ether on the serine side chain and the tBu ester at the C-terminus significantly increase the peptide's hydrophobicity and steric bulk. This can lead to several issues during RP-HPLC purification, including:
-
Poor Solubility: The crude peptide may be difficult to dissolve in the initial mobile phase, leading to precipitation and column clogging.
-
Aggregation: The high hydrophobicity promotes intermolecular interactions, causing the peptide to aggregate. This can result in broad, tailing peaks and low recovery.[1]
-
Strong Retention: The peptide may bind very strongly to the C18 stationary phase, requiring high concentrations of organic modifier for elution.
-
Difficult Separation: Closely eluting impurities, such as deletion sequences or isomers, can be challenging to resolve from the main product.
Q2: What is the recommended starting column and mobile phase for purifying these peptides?
A2: A good starting point for the purification of highly hydrophobic peptides is a reversed-phase C18 column with a wide pore size (e.g., 300 Å). The mobile phases typically consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1][2]
A shallow gradient is recommended to achieve the best resolution.
Q3: How does Trifluoroacetic Acid (TFA) concentration affect the purification?
A3: TFA acts as an ion-pairing agent, neutralizing the charges on the peptide and improving peak shape. While a concentration of 0.1% is standard, for highly hydrophobic or basic peptides, adjusting the TFA concentration can be beneficial. Increasing the TFA concentration (e.g., to 0.2-0.25%) can sometimes improve the resolution of closely eluting peaks.[3] However, higher TFA concentrations can be more corrosive to the HPLC system and may be difficult to remove during lyophilization.
Q4: My peptide peak is very broad. What are the possible causes and solutions?
A4: Peak broadening for hydrophobic peptides is often due to on-column aggregation or slow kinetics of interaction with the stationary phase. Here are some troubleshooting steps:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve solubility, reduce mobile phase viscosity, and disrupt aggregation, leading to sharper peaks.[4]
-
Use a Different Organic Modifier: If acetonitrile is not effective, consider using isopropanol or ethanol. These solvents can have different selectivity and may improve the solubility of your peptide.
-
Optimize the Gradient: A shallower gradient can improve peak shape by allowing more time for the peptide to interact with the stationary phase.
-
Lower the Sample Load: Overloading the column can lead to peak broadening. Try injecting a smaller amount of your sample.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of Crude Peptide | High hydrophobicity of the protected peptide. | - Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.- Use a higher initial concentration of the organic mobile phase (e.g., 20-30% acetonitrile).- Consider using solubilizing agents like isopropanol in the sample solvent. |
| Broad or Tailing Peaks | - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- Column overload. | - Increase the column temperature to 40-60°C.[4]- Use a shallower gradient.- Try a different organic modifier like isopropanol or a mixture of acetonitrile and isopropanol.- Reduce the amount of peptide injected onto the column. |
| Multiple Peaks in Chromatogram | - Presence of deletion or truncated sequences from synthesis.- Racemization of the D-Serine to L-Serine.- Incomplete deprotection of other amino acid side chains (if any).- Formation of adducts. | - Confirm the mass of the main peak and impurities using mass spectrometry.- Optimize the gradient to be very shallow to improve the resolution of closely eluting species.- For suspected racemization, consider using a chiral column for analytical separation. |
| Low Recovery of Purified Peptide | - Irreversible adsorption of the hydrophobic peptide to the column.- Precipitation of the peptide on the column. | - Use a column with a different stationary phase (e.g., C8 or C4) that is less retentive.- Increase the column temperature.- Ensure the peptide remains soluble in the mobile phase throughout the gradient. |
| Hydrolysis of tBu groups | The acidic conditions of the mobile phase (TFA) can potentially lead to slow hydrolysis of the tert-butyl ether or ester, especially with prolonged exposure. | While generally stable under typical HPLC conditions, if hydrolysis is suspected (e.g., appearance of a new, less hydrophobic peak over time), minimize the purification time and consider using a less acidic mobile phase modifier if compatible with peak shape. |
Data Presentation
Table 1: Effect of Column Temperature on Peak Shape of a Highly Hydrophobic Peptide
| Temperature (°C) | Peak Shape | Retention Time (min) |
| Ambient | Broad and tailing | 25.4 |
| 40 | Sharper, more symmetrical | 23.1 |
| 60 | Sharp and symmetrical | 20.8 |
| 80 | Very sharp and symmetrical | 18.5 |
Data extrapolated from a study on a highly hydrophobic peptide using a ZORBAX SB-C8 column with a 2% B/min gradient (A=0.05% TFA in H₂O; B=0.05% TFA in ACN).[5]
Table 2: Comparison of Organic Modifiers for Hydrophobic Peptide Purification
| Organic Modifier | Relative Elution Strength | Viscosity (cP at 20°C) | UV Cutoff (nm) | Comments |
| Acetonitrile | High | 0.37 | 190 | Most commonly used, good peak shape, low viscosity. |
| Isopropanol | Moderate | 2.37 | 205 | Can improve solubility of very hydrophobic peptides and offer different selectivity. Higher viscosity leads to higher backpressure. |
| Ethanol | Moderate | 1.20 | 205 | Another alternative to acetonitrile, may improve solubility. |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of a Peptide Containing H-D-Ser(tBu)-OtBu
-
Sample Preparation:
-
Weigh 10-20 mg of the crude lyophilized peptide.
-
Attempt to dissolve the peptide in 1-2 mL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
If the peptide does not dissolve, add a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) dropwise until the peptide is fully dissolved. Then, dilute with the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 10 mm for preparative scale).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 4-5 mL/min for a 10 mm ID column.
-
Column Temperature: 40°C.
-
Detection: 220 nm.
-
-
Gradient Elution:
-
Scouting Run: Perform an initial analytical run with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide.
-
Preparative Gradient: Based on the scouting run, design a shallow gradient around the elution time of the peptide. For example, if the peptide elutes at 60% B in the scouting run, a preparative gradient could be 50% to 70% B over 40 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 2 mL) across the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Confirm the identity of the desired fractions by mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of peptides containing H-D-Ser(tBu)-OtBu.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Synthesis of H-D-Ser(tBu)-OtBu HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of H-D-Ser(tBu)-OtBu HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The most common impurities can be categorized as process-related and degradation-related.
-
Process-related impurities arise from the synthetic route and include:
-
Incompletely reacted starting materials: Such as D-serine.
-
Mono-tert-butylated species: H-D-Ser(tBu)-OH HCl (O-tert-butyl-D-serine hydrochloride) and H-D-Ser-OtBu HCl (D-serine tert-butyl ester hydrochloride).
-
Racemization impurity: The L-enantiomer, H-L-Ser(tBu)-OtBu HCl. Racemization can occur under certain pH and temperature conditions during synthesis.[1]
-
Byproducts from tert-butylation: The use of isobutylene under acidic conditions can lead to its oligomerization, resulting in impurities like diisobutylene and triisobutylene.[2][3]
-
Residual solvents and reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, tert-butyl acetate), as well as catalysts, may be present in trace amounts.[1][4]
-
-
Degradation products can form during storage or under certain reaction conditions:
-
Hydrolysis products: The tert-butyl ester and ether linkages can be susceptible to acid-catalyzed hydrolysis, leading to the formation of mono-protected serine derivatives or free D-serine.[5]
-
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, consider the following:
-
Optimize reaction conditions: Carefully control temperature, reaction time, and stoichiometry of reagents to ensure complete reaction and minimize side reactions.
-
Use high-purity starting materials: The purity of your starting D-serine and reagents will directly impact the purity of the final product.
-
Control moisture: The presence of water can lead to the hydrolysis of the ester and ether groups, especially under acidic conditions. Ensure all solvents and reagents are anhydrous.
-
Efficient purification: Employ appropriate purification techniques, such as recrystallization or chromatography, to effectively remove unreacted starting materials, byproducts, and other impurities.
-
Proper storage: Store the final product in a cool, dry, and inert atmosphere to prevent degradation.[6]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:[7][8]
-
High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing agent) is often used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities and can also be used for quantification (qNMR).
-
Gas Chromatography (GC): Used for the analysis of residual solvents.
-
Chiral Chromatography: To determine the enantiomeric purity and quantify the L-isomer.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Assay of Final Product | Incomplete reaction; Degradation of the product during workup or storage. | - Re-optimize reaction conditions (time, temperature, stoichiometry).- Ensure anhydrous conditions during the reaction.- Analyze crude material to assess initial purity.- Verify storage conditions (temperature, humidity).[5] |
| Presence of a Peak with the Same Mass but Different Retention Time in LC-MS | Racemization leading to the formation of the L-enantiomer. | - Perform chiral HPLC analysis to confirm the presence of the L-isomer.- Review the reaction and workup conditions for steps that might induce racemization (e.g., exposure to strong bases or high temperatures). |
| Multiple Peaks Observed in HPLC Chromatogram | - Incomplete reaction leading to mono-tert-butylated species.- Presence of starting materials.- Formation of byproducts from isobutylene. | - Use LC-MS to identify the molecular weights of the impurity peaks.- Compare retention times with available standards of potential impurities.- Optimize the purification process (e.g., adjust solvent system in chromatography, perform recrystallization). |
| High Levels of Residual Solvents Detected by GC | Inefficient drying of the final product. | - Dry the product under vacuum at an appropriate temperature for a longer duration.- Ensure the drying equipment is functioning correctly. |
| Product is an Oil or Fails to Crystallize | Presence of a significant amount of impurities that inhibit crystallization. | - Analyze the crude product by HPLC and NMR to identify the major impurities.- Attempt purification by column chromatography before crystallization.- Try different solvent systems for crystallization. |
Quantitative Data on Potential Impurities
The following table provides a summary of potential impurities and their typical acceptable limits in a high-purity grade of this compound. These values are representative and may vary depending on the specific application and regulatory requirements.
| Impurity | Structure | Typical Limit (by HPLC Area %) | Analytical Method |
| H-D-Ser(tBu)-OH HCl | HO-CH₂-CH(NH₃⁺Cl⁻)-CO₂H | ≤ 0.5% | HPLC, LC-MS |
| H-D-Ser-OtBu HCl | HO-CH₂-CH(NH₃⁺Cl⁻)-CO₂C(CH₃)₃ | ≤ 0.5% | HPLC, LC-MS |
| H-L-Ser(tBu)-OtBu HCl | (Enantiomer) | ≤ 0.2% | Chiral HPLC |
| Diisobutylene | C₈H₁₆ | ≤ 0.1% | GC-MS |
| D-Serine | HO-CH₂-CH(NH₂)-CO₂H | ≤ 0.1% | HPLC |
| Residual Solvents | e.g., Dichloromethane | Varies by solvent (ICH guidelines) | GC |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is designed to separate the main component from its potential process-related impurities.
-
Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is used to separate and quantify the D- and L-enantiomers.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of hexane and ethanol with a suitable acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: As recommended for the specific chiral column.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Potential impurity formation pathways during the synthesis of this compound.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing H-D-Ser(tBu)-OtBu
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the modified amino acid H-D-Ser(tBu)-OtBu. The presence of two bulky and hydrophobic tert-Butyl (tBu) protecting groups on this serine derivative can significantly decrease peptide solubility in aqueous solutions.
Understanding the Challenge: Why Peptides with H-D-Ser(tBu)-OtBu Can Be Difficult to Dissolve
Peptides containing H-D-Ser(tBu)-OtBu often exhibit poor solubility due to the hydrophobic nature of the tert-Butyl protecting groups. These groups can lead to peptide aggregation, where multiple peptide molecules clump together to minimize their interaction with water, resulting in precipitation.
Key Factors Influencing Solubility:
-
Amino Acid Composition: The overall hydrophobicity of the peptide sequence is a primary determinant of its solubility. A high proportion of non-polar amino acids will decrease solubility in aqueous solutions.[1][2]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate.[1]
-
pH and Net Charge: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH away from the pI can increase solubility.[1][3]
Troubleshooting Guide: Step-by-Step Approach to Improving Solubility
If you are encountering solubility issues with your H-D-Ser(tBu)-OtBu-containing peptide, follow this systematic approach. It is always recommended to test solubility with a small amount of the peptide before dissolving the entire sample.[4][5]
dot
Caption: Troubleshooting workflow for peptide solubilization.
Step 1: Initial Solubility Test in Aqueous Solution
-
Start with Water or Buffer: Attempt to dissolve a small amount of the lyophilized peptide in sterile, distilled water or a standard biological buffer (e.g., PBS, pH 7.4).[4]
-
Agitation: Vortex and/or sonicate the sample to aid dissolution. Sonication can help break up aggregates.[1][6]
Step 2: pH Adjustment
If the peptide is not soluble in water or a neutral buffer, adjusting the pH can increase its net charge and improve solubility.
-
Determine the Peptide's Charge:
-
Adjust the pH:
-
For basic peptides (net positive charge): Use a dilute acidic solvent, such as 10% acetic acid.[1][4]
-
For acidic peptides (net negative charge): Use a dilute basic solvent, such as 0.1% ammonium hydroxide (NH4OH).[1][4] Caution: Avoid basic conditions for peptides containing Cysteine (Cys) to prevent disulfide bond formation.[7]
-
Step 3: Use of Organic Co-solvents
For highly hydrophobic peptides, which is likely for those containing H-D-Ser(tBu)-OtBu, organic solvents may be necessary.
-
Choose a Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[1][8] Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[6][8]
-
Procedure: a. Dissolve the peptide in a minimal amount of the chosen organic solvent. b. Once fully dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[6] c. If the peptide begins to precipitate, you have reached its solubility limit in that co-solvent mixture.
Frequently Asked Questions (FAQs)
Q1: My peptide containing H-D-Ser(tBu)-OtBu is still insoluble even with DMSO. What are my next steps?
A1: If standard methods fail, consider these advanced strategies:
-
Denaturing Agents: For non-biological applications, agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregation. These must be removed before use in most biological experiments.[4]
-
Heating: Gently warming the solution (e.g., to 40°C) can sometimes improve solubility. However, be cautious as excessive heat can degrade the peptide.[6]
-
Peptide Modification: For future syntheses, consider incorporating hydrophilic amino acids into the peptide sequence or adding a solubilizing tag, such as a polyethylene glycol (PEG) chain (PEGylation).[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your system.
Q3: Can I store my peptide solution?
A3: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[4] Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[4]
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex and sonicate for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, centrifuge the solution to pellet any undissolved peptide.
-
Slowly add the aqueous buffer of choice to the dissolved peptide stock solution to achieve the desired final concentration. Continuously vortex during this process.
-
If the peptide remains in solution, it is ready for use. If precipitation occurs, the peptide is not soluble at that concentration in the chosen buffer system.
Protocol 2: Solubility Testing with Different Solvents
-
Aliquot a small, equal amount of your lyophilized peptide into several microcentrifuge tubes.
-
Prepare a panel of solvents to test, such as:
-
Sterile water
-
PBS, pH 7.4
-
10% Acetic Acid
-
0.1% Ammonium Hydroxide
-
DMSO
-
Acetonitrile
-
-
Add a small, defined volume of each solvent to a separate tube.
-
Vortex and sonicate all tubes for a consistent amount of time.
-
Visually assess the solubility in each solvent.
-
For tubes where the peptide dissolved in an organic solvent, slowly add your aqueous buffer to determine the maximum tolerable aqueous content.
Quantitative Data Summary
The following table provides a hypothetical example of solubility data for a model peptide containing H-D-Ser(tBu)-OtBu to illustrate how different solvents can impact solubility.
| Solvent System | Maximum Achievable Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, forms a suspension |
| 10% Acetic Acid | 0.5 | Partially soluble, some precipitate remains |
| 10% DMSO in Water | 1.0 | Soluble with sonication |
| 50% Acetonitrile in Water | 2.5 | Soluble |
| 100% DMSO | > 20 | Readily soluble |
Logical Relationships and Workflows
dot
Caption: Proactive strategies for improving peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. agrisera.com [agrisera.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Managing Steric Hindrance with H-D-Ser(tBu)-OtBu HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing the steric hindrance associated with H-D-Ser(tBu)-OtBu HCl and its derivatives, such as Fmoc-D-Ser(tBu)-OH, during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of difficulty when using this compound or Fmoc-D-Ser(tBu)-OH in peptide synthesis?
A1: The primary challenge is steric hindrance. The bulky tert-butyl (tBu) protecting group on the serine side chain, in addition to the tert-butyl ester at the C-terminus, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the desired peptide.[1]
Q2: What are the signs of incomplete coupling of a sterically hindered amino acid like D-Ser(tBu)?
A2: Incomplete coupling is typically identified by a positive Kaiser test (which detects free primary amines) after the coupling step.[2] Subsequent analysis of the crude peptide by mass spectrometry may also reveal the presence of deletion sequences corresponding to the missing D-Ser(tBu) residue.
Q3: Aside from incomplete coupling, are there other side reactions to be aware of when using tert-butyl protected serine?
A3: Yes, two other potential side reactions are:
-
Racemization: Serine residues are susceptible to losing their stereochemical integrity (epimerization) during the activation step of the coupling reaction. This risk can be heightened by the use of highly reactive coupling reagents or prolonged reaction times needed to overcome steric hindrance. The choice of base can also influence the rate of racemization.[3]
-
β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine, serine residues can undergo β-elimination to form a dehydroalanine (Dha) residue.[4] This is a significant issue as it alters the peptide backbone and can lead to undesired adducts. The tert-butyl protecting group on the side chain generally minimizes this side reaction under standard conditions.[4]
Q4: When should I consider using a more potent coupling reagent?
A4: If you experience incomplete coupling with standard reagents like DCC or DIC, it is advisable to switch to a more powerful activating agent. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective at overcoming the steric barrier presented by bulky amino acid derivatives.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the incorporation of this compound or its N-Fmoc protected form.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
Symptoms:
-
Resin beads turn blue after the Kaiser test following the coupling step.[2]
-
Mass spectrometry of the final peptide shows a significant peak corresponding to the peptide sequence lacking the D-Ser(tBu) residue.
| Potential Cause | Solution | Rationale |
| Insufficient Reagent Reactivity | Switch from carbodiimide-based reagents (DCC, DIC) to uronium/aminium (HATU, HBTU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagents.[2] | These reagents form more reactive activated esters that can overcome the steric barrier more effectively. |
| Inadequate Reaction Time | Increase the coupling reaction time from the standard 1-2 hours up to 4 hours or even overnight. Monitor progress with intermittent Kaiser tests.[2] | Sterically hindered couplings are kinetically slower and require more time to reach completion. |
| Suboptimal Reaction Temperature | Gently increase the reaction temperature to 30-40°C. | This can provide the necessary activation energy to overcome the steric hindrance, but should be done with caution to minimize the risk of racemization.[1] |
| Poor Solvation/Peptide Aggregation | Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture such as DMF/DCM.[1][5] | NMP has superior solvating properties which can help to disrupt peptide aggregation on the resin, making the N-terminus more accessible. |
| Insufficient Equivalents of Reagents | Increase the equivalents of the amino acid and coupling reagent to 3-5 fold excess over the resin loading capacity. | A higher concentration of reactants can help to drive the reaction to completion. |
| Persistent Incomplete Coupling | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid. | This is a common and effective method to ensure the reaction goes to completion.[1] |
Issue 2: Presence of Racemized Product (Diastereomeric Impurity)
Symptoms:
-
HPLC analysis of the crude peptide shows a shoulder peak or a distinct, closely eluting peak.
-
Chiral amino acid analysis confirms the presence of L-Serine.
| Potential Cause | Solution | Rationale |
| Over-activation of the Carboxylic Acid | Use a hindered base like 2,4,6-collidine instead of DIPEA.[3] | Less basic and more sterically hindered bases can reduce the propensity for proton abstraction from the alpha-carbon, which is a key step in the racemization pathway. |
| Prolonged Exposure to Activating Conditions | Minimize the pre-activation time before adding the activated amino acid to the resin. | Reducing the time the amino acid spends in its highly reactive state can lower the chance of racemization. |
| Choice of Coupling Additive | Ensure the use of additives like HOBt or HOAt, with HOAt generally being more effective at suppressing racemization. | These additives form active esters that are less prone to forming the oxazolone intermediate responsible for racemization. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Ser(tBu)-OH using HATU
This protocol is for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider the troubleshooting steps for incomplete coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry the crude peptide under vacuum.
Visualizations
Caption: Mechanism of steric hindrance by t-Butyl groups.
References
Unexpected mass in MS analysis of H-D-Ser(tBu)-OtBu HCl peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass signals during the mass spectrometry (MS) analysis of H-D-Ser(tBu)-OtBu HCl and similar protected peptides.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of the free base of this compound?
The monoisotopic mass of the free base, C11H23NO3, is 217.1678 Da. The full compound this compound has an exact mass of 253.1445 Da.[1][2] However, in typical electrospray ionization (ESI) mass spectrometry, the molecule is observed in its protonated form.
Q2: What is the expected m/z for the protonated molecule [M+H]⁺?
The expected m/z for the singly charged protonated molecule is 218.1756 Da.
Q3: What are common sources of unexpected mass peaks in peptide MS analysis?
Common sources for unexpected mass peaks include:
-
Adduct Formation: The peptide ion can associate with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants in solvents and glassware.[3][4]
-
Incomplete Deprotection: Residual tert-Butyl (tBu) protecting groups can lead to unexpected masses.[5]
-
Side Reactions: Undesired chemical modifications can occur during synthesis or sample preparation.
-
Instrumental Issues: Problems such as poor calibration, contamination within the LC-MS system, or suboptimal instrument settings can lead to mass shifts or extraneous peaks.[6][7][8]
-
Sample Carryover: Residual sample from a previous injection can appear in the current analysis.[6]
Troubleshooting Guide: Unexpected Mass in MS Analysis of this compound
This guide will help you systematically troubleshoot the appearance of unexpected mass signals in your MS analysis.
Problem: An unexpected mass peak is observed in the mass spectrum.
Step 1: Characterize the Unexpected Mass
-
Action: Determine the mass difference between the unexpected peak and the expected [M+H]⁺ peak (218.1756 Da).
-
Rationale: This mass difference can often provide a clue to the identity of the unexpected species.
Step 2: Consult the Common Adducts and Modifications Table
-
Action: Compare the observed mass difference with the values in the table below.
| Potential Modification/Adduct | Mass Difference (Da) | Expected m/z for [M+X]⁺ | Potential Cause |
| Sodium Adduct | +21.9823 | 240.1579 | Contamination from glassware, solvents, or buffers.[3][4] |
| Potassium Adduct | +37.9559 | 256.1315 | Contamination from glassware, solvents, or buffers.[4] |
| Loss of tert-Butyl group | -56.0626 | 162.1130 | In-source fragmentation or partial deprotection.[5] |
| Loss of two tert-Butyl groups | -112.1252 | 106.0504 | In-source fragmentation or complete deprotection of side chain and C-terminus. |
| Acetonitrile Adduct | +41.0265 | 259.2021 | Present in the mobile phase. |
| Formic Acid Adduct | +45.9877 | 264.1633 | Common mobile phase additive. |
Step 3: Investigate the Source of the Unexpected Mass
Based on the likely identification from Step 2, follow the appropriate troubleshooting path below.
Path A: Suspected Adduct Formation ([M+Na]⁺, [M+K]⁺)
-
Q: Did you observe peaks at m/z 240.16 or 256.13?
-
A: These likely correspond to sodium and potassium adducts.
-
Troubleshooting:
-
Use freshly prepared, high-purity LC-MS grade solvents.[7]
-
Use certified low-density polyethylene (LDPE) or similar inert containers for your mobile phases to minimize leaching of metal ions.
-
If possible, use newer glassware, as older glassware can be a source of sodium ions.[3]
-
Incorporate a wash step with a dilute acid (e.g., 0.1% formic acid) to clean the flow path and source.
-
-
-
Path B: Suspected Incomplete Deprotection or Fragmentation
-
Q: Is there a peak corresponding to the loss of a tert-Butyl group (a difference of ~56 Da)?
-
A: This suggests either in-source fragmentation or that the tBu group was not fully cleaved during synthesis.
-
Troubleshooting:
-
Check Synthesis/Cleavage Protocol: Review the trifluoroacetic acid (TFA) cleavage and deprotection protocol to ensure sufficient time and appropriate scavengers were used.[5]
-
Optimize MS Source Conditions: High source temperatures or voltages can induce fragmentation. Gradually reduce these parameters to see if the relative intensity of the fragment peak decreases.
-
Perform MS/MS: Fragment the parent ion (m/z 218.18) and any unexpected parent ions. The fragmentation pattern can confirm the structure and identify the site of modification or loss.
-
-
-
Path C: General Instrument and Sample Contamination
-
Q: Are there multiple unexpected peaks that do not correspond to common adducts or fragments?
-
A: This may indicate a broader issue with instrument cleanliness or sample purity.
-
Troubleshooting:
-
Run a Blank Injection: Inject mobile phase or your sample solvent to check for system contamination.[6] If peaks are present in the blank, the system needs cleaning.
-
Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated using a known standard.[6][8] An out-of-calibration instrument can lead to mass shifts.
-
Check Sample Purity: If possible, analyze the sample by another method (e.g., HPLC-UV) to assess its purity. Contaminants from the synthesis or workup can be the source of unexpected peaks.
-
-
-
Experimental Protocols
Protocol 1: Standard MS Analysis of this compound
Objective: To obtain a clean mass spectrum of the target peptide.
Materials:
-
This compound sample
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
Calibrated mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the peptide in Solvent A to a final concentration of 10 µg/mL. Vortex briefly to ensure complete dissolution.
-
LC Method (Optional, for sample cleanup):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow rate: 0.3 mL/min
-
Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.
-
-
Direct Infusion Method (for quick analysis):
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
MS Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 100-500
-
Acquisition Mode: Full Scan (MS1)
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion (m/z 218.18).
-
Search for peaks corresponding to common adducts ([M+Na]⁺ at m/z 240.16, [M+K]⁺ at m/z 256.13).
-
Look for evidence of in-source fragmentation, such as the loss of a tBu group ([M-56+H]⁺ at m/z 162.11).
Visualizations
Troubleshooting Workflow
References
- 1. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Kaiser Test Troubleshooting with H-D-Ser(tBu)-OtBu HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Kaiser test, with a specific focus on challenges encountered when using H-D-Ser(tBu)-OtBu HCl in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work?
A1: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In solid-phase peptide synthesis, it is a crucial tool for monitoring the completion of the Fmoc deprotection step (which should give a positive result) and the subsequent amino acid coupling step (which should give a negative result).[2] The test utilizes the reaction of ninhydrin with a primary amine to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[2] A positive test, indicated by an intense blue color, signifies the presence of unreacted primary amines.[3]
Q2: Is the Kaiser test reliable for all amino acids?
A2: The Kaiser test is generally reliable for primary amines. However, it is not reliable for detecting secondary amines, such as the N-terminal imino acids proline and hydroxyproline.[4] For these residues, alternative methods like the Isatin or Chloranil test are recommended.[4] Additionally, some amino acids like serine, asparagine, and aspartic acid may not produce the typical dark blue color.[5]
Q3: Can the Kaiser test give false positive or false negative results?
A3: Yes, both false positives and false negatives can occur. A false positive is when the test indicates the presence of free amines when there are none, while a false negative suggests the absence of free amines when they are actually present.[6][7] These erroneous results can be caused by a variety of factors, including reagent quality, experimental conditions, and the specific properties of the amino acids and resin being used.[1][4]
Q4: How does a sterically hindered amino acid like this compound affect the Kaiser test?
A4: While this compound possesses a primary amine that should react with ninhydrin, the bulky tert-butyl (tBu) protecting groups on both the side chain and the C-terminus can introduce steric hindrance. This hindrance might slow down the reaction with the ninhydrin reagent, potentially leading to a weaker or delayed color change. This could be misinterpreted as a false negative or incomplete deprotection. Careful adherence to the test protocol and potentially extended heating times may be necessary.
Troubleshooting Guide
Encountering unexpected results with the Kaiser test is a common challenge in peptide synthesis. This guide addresses specific issues you might face, particularly when working with this compound.
| Problem ID | Issue | Potential Causes with this compound | Recommended Actions |
| KT-001 | False Positive Result: Blue color observed after coupling with this compound. | 1. Incomplete Coupling: The bulky tBu groups on this compound can sterically hinder the coupling reaction, leaving unreacted primary amines on the resin. 2. Fmoc-Group Instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents.[4] 3. Reagent Contamination: Old or improperly stored reagents can lead to ambiguous results.[1] 4. Inadequate Washing: Residual unreacted this compound or coupling reagents from the coupling step can react with ninhydrin.[8] | 1. Recouple: Perform a second coupling reaction. Consider using a stronger coupling agent or increasing the reaction time. 2. Optimize Heating: Avoid excessive heating during the test; adhere strictly to the recommended time and temperature.[1] 3. Use Fresh Reagents: Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[1] 4. Thorough Washing: Ensure meticulous washing of the resin beads with DMF before performing the test.[1] |
| KT-002 | False Negative Result: Colorless or yellow result after the deprotection step to expose the this compound amine. | 1. Steric Hindrance: The bulky tBu groups may impede the access of the ninhydrin reagent to the primary amine, slowing down the color development. 2. Incomplete Deprotection: The deprotection reaction may not have gone to completion. | 1. Extend Incubation: Increase the heating time for the Kaiser test to 10-15 minutes to allow for the color to fully develop. 2. Repeat Deprotection: If a faint blue color is observed after extended heating, repeat the deprotection step. |
| KT-003 | Inconsistent or Ambiguous Results | 1. Non-homogeneous sample: The resin beads taken for the test may not be representative of the bulk resin. 2. Incorrect Reagent Preparation: The concentration of the reagents may be incorrect. | 1. Proper Sampling: Ensure the resin is well-mixed before taking a sample for the test. 2. Verify Reagent Preparation: Double-check the preparation protocols for all Kaiser test solutions. |
Experimental Protocols
Standard Qualitative Kaiser Test Protocol
This protocol is for the detection of primary amines on a solid support.[4]
Reagents:
-
Solution A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2][9]
-
Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][9]
-
Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[9]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.[9]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[9]
-
Heat the test tube at 110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Next Step |
| Intense blue solution and blue beads | Positive result: Free primary amines are present. | Successful deprotection or failed coupling.[2] |
| Yellow or colorless solution and beads | Negative result: No free primary amines are present. | Successful coupling.[2] |
| Light blue solution, dark blue beads | Incomplete reaction: Coupling is incomplete. | Recouple.[10] |
| Dark blue solution, colorless beads | Nearly complete reaction: Coupling is nearly complete. | Extend coupling time or cap unreacted amines.[10] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected Kaiser test results when working with this compound.
Caption: A flowchart for troubleshooting Kaiser test results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Learning About Abnormal Lab Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 7. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Battle of D-Serine Derivatives: H-D-Ser(tBu)-OtBu HCl vs. Fmoc-D-Ser(tBu)-OH in Peptide Synthesis
In the precise world of peptide synthesis, the choice of amino acid building blocks is a critical determinant of success, influencing yield, purity, and the overall efficiency of the synthetic strategy. For the incorporation of D-serine, a non-proteinogenic amino acid crucial for creating peptides with enhanced stability and unique biological activities, researchers are often presented with a choice between two key derivatives: H-D-Ser(tBu)-OtBu HCl and Fmoc-D-Ser(tBu)-OH. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Chemical Properties and Primary Applications: A Tale of Two Strategies
The fundamental difference between this compound and Fmoc-D-Ser(tBu)-OH lies in their protecting group schemes, which dictates their utility in distinct peptide synthesis methodologies.
Fmoc-D-Ser(tBu)-OH is the undisputed standard for conventional C-to-N (Carboxyl-to-Amino) Solid-Phase Peptide Synthesis (SPPS).[1] Its N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group.[2] This orthogonal protection scheme is the cornerstone of the widely adopted Fmoc/tBu SPPS strategy, allowing for the selective deprotection of the N-terminus with a mild base (typically piperidine) for chain elongation, followed by a final acid treatment (e.g., trifluoroacetic acid - TFA) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[3][4]
This compound , on the other hand, features a free amino group (as a hydrochloride salt for enhanced stability and handling) and tert-butyl protection on both the side-chain hydroxyl and the C-terminal carboxyl groups.[5][6] This configuration makes it unsuitable for standard C-to-N SPPS but ideal for solution-phase peptide synthesis and the less common N-to-C (Amino-to-Carboxyl) solid-phase synthesis .[2][7] In solution-phase synthesis, its free N-terminus can be coupled with an N-protected amino acid, while the protected C-terminus prevents unwanted side reactions.
| Property | This compound | Fmoc-D-Ser(tBu)-OH |
| Chemical Structure | D-serine with a free amino group (as HCl salt), tBu-protected side-chain, and tBu-protected C-terminus. | D-serine with an Fmoc-protected amino group, tBu-protected side-chain, and a free carboxyl group. |
| Molecular Formula | C₁₁H₂₄ClNO₃[6] | C₂₂H₂₅NO₅[8] |
| Molecular Weight | 253.77 g/mol [6] | 383.44 g/mol [8] |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis; N-to-C Solid-Phase Peptide Synthesis.[2][7] | C-to-N Solid-Phase Peptide Synthesis (Fmoc/tBu strategy).[1] |
| Protection Scheme | Side-chain and C-terminal protection.[6] | N-terminal and side-chain protection.[8] |
Performance Comparison: Efficiency and Side Reactions
Direct quantitative comparisons of these two derivatives are challenging as they are employed in different synthetic paradigms. However, their performance can be evaluated based on their efficiency and propensity for side reactions within their respective applications.
Coupling Efficiency
Fmoc-D-Ser(tBu)-OH generally exhibits high coupling efficiency in SPPS, although the bulky tBu group can present steric challenges. The choice of coupling reagent is critical to overcoming this and ensuring complete reaction. Modern uronium/aminium salt reagents like HATU and HBTU are highly effective for this purpose.
This compound in solution-phase synthesis also demonstrates high coupling efficiency, largely dependent on the coupling reagent and reaction conditions. The solubility of the protected peptide fragments can sometimes be a limiting factor in solution-phase synthesis.
Side Reactions: The Specter of Racemization
A significant concern during the activation and coupling of any amino acid is racemization, the loss of stereochemical integrity at the α-carbon. This is particularly relevant for serine derivatives.
For Fmoc-D-Ser(tBu)-OH , the risk of racemization is influenced by the choice of coupling reagent and base.[9][10] The use of strong, sterically hindered bases like diisopropylethylamine (DIPEA) can increase the likelihood of racemization.[10] Combinations of diisopropylcarbodiimide (DIC) with additives like Oxyma or 1-hydroxybenzotriazole (HOBt) are often recommended to suppress this side reaction.[9]
| Coupling Reagent | Base | Diastereomeric Ratio (L/D) for Fmoc-L-Ser(tBu)-OH* |
| HATU | DIPEA | 99.1 / 0.9[11] |
| HBTU | DIPEA | 98.7 / 1.3[11] |
| DIC/Oxyma | - | Generally low racemization[9] |
| DIC/HOBt | - | Recommended for sensitive couplings[9] |
| Data from a comparative study on Fmoc-L-Ser(tBu)-OH coupling, which is indicative of the performance for the D-enantiomer. |
For This compound , the risk of racemization in solution-phase synthesis is also a key consideration, and the choice of coupling reagent plays a pivotal role. Reagents like DEPBT are known for their remarkable resistance to racemization.[12]
Experimental Protocols
Standard Protocol for Fmoc-D-Ser(tBu)-OH in SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-D-Ser(tBu)-OH into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[9]
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.[13]
-
Wash the resin thoroughly with DMF (5-7 times).[13]
3. Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (3-4 equivalents) in DMF.[9][11]
-
Add a base, such as DIPEA (6-8 equivalents), to the amino acid solution and allow for a short pre-activation of 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[13]
4. Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).[14]
General Protocol for this compound in Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid to this compound in solution.
1. Neutralization of Amine:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or DMF.
-
Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (1.1 equivalents) and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
2. Activation of Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Ala-OH, 1.0 equivalent) and an activating agent like HOBt (1.2 equivalents).
3. Coupling Reaction:
-
Cool the activated carboxylic acid solution to 0°C in an ice bath.
-
Add a coupling reagent such as DCC or EDC·HCl (1.1 equivalents).
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
4. Work-up and Purification:
-
Filter any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting dipeptide by flash column chromatography.
Visualizing the Synthetic Workflows
To further clarify the distinct applications of these two D-serine derivatives, the following diagrams illustrate their respective synthetic workflows.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Fmoc-D-Ser(tBu)-OH is fundamentally a choice of synthetic strategy.
Fmoc-D-Ser(tBu)-OH is the industry standard and the superior choice for routine C-to-N solid-phase peptide synthesis. Its compatibility with the well-established and automatable Fmoc/tBu chemistry ensures high efficiency and simplified purification for a wide array of peptides.
This compound is an indispensable reagent for solution-phase synthesis, particularly for the production of shorter peptides, peptide fragments for convergent synthesis, or when large quantities of a specific peptide segment are required. It is also the building block of choice for researchers exploring the less common N-to-C directional SPPS.
Ultimately, the optimal D-serine derivative is the one that aligns with the chosen synthetic methodology, the scale of the synthesis, and the specific requirements of the target peptide. By understanding the distinct advantages and applications of each, researchers can confidently select the right tool for the job, paving the way for the successful synthesis of novel and impactful peptides.
References
- 1. This compound CAS#: 179559-35-4 [m.chemicalbook.com]
- 2. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Protected D-Serine Derivatives: H-D-Ser(tBu)-OtBu HCl vs. H-D-Ser(Bzl)-OBzl HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid building blocks is a critical determinant of success in peptide synthesis. This guide provides an objective, data-driven comparison of two commonly used protected D-serine derivatives: H-D-Ser(tBu)-OtBu HCl and H-D-Ser(Bzl)-OBzl HCl. We will delve into their physicochemical properties, performance in peptide synthesis, and the strategic implications of their respective protecting groups.
The core difference between these two reagents lies in their orthogonal protection strategies, which dictates their application in either Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This compound, with its acid-labile tert-butyl (tBu) protecting groups, is designed for the Fmoc/tBu strategy. In contrast, H-D-Ser(Bzl)-OBzl HCl, featuring benzyl (Bzl) protecting groups removable by hydrogenolysis, is a classic component of the Boc/Bzl synthesis approach.[1][2]
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective use. The following table summarizes key quantitative data for this compound and H-D-Ser(Bzl)-OBzl HCl.
| Property | This compound | H-D-Ser(Bzl)-OBzl HCl |
| Molecular Formula | C₁₁H₂₄ClNO₃ | C₁₄H₂₂ClNO₃ |
| Molecular Weight | 253.77 g/mol [3] | ~287.78 g/mol |
| Appearance | White Crystalline Solid[3] | White to off-white powder |
| Melting Point | 170-177 °C[3] | 165-166 °C[4] |
| Solubility | Soluble in water[3] and common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5] | Generally soluble in organic solvents like DMF and Dichloromethane (DCM).[5] |
Performance in Peptide Synthesis: A Strategic Overview
The choice between this compound and H-D-Ser(Bzl)-OBzl HCl is intrinsically linked to the overarching peptide synthesis strategy. The performance of each is best understood within the context of its intended methodology.
This compound in Fmoc/tBu Solid-Phase Peptide Synthesis
The Fmoc/tBu strategy is favored for its orthogonal nature, where the base-labile Fmoc group is removed in each cycle, while the acid-labile tBu groups remain intact until the final cleavage step.[1]
Coupling Efficiency: The coupling of tert-butyl protected amino acids, including serine, is generally efficient with modern coupling reagents.[6] However, the bulky nature of the tBu group can sometimes present steric challenges, potentially requiring optimized coupling conditions or the use of more potent activators like HATU or HCTU to ensure complete reaction.[6]
Stability: The tert-butyl ether protecting the serine side chain is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal.[7] This stability is crucial for preventing the formation of deletion sequences.
Deprotection: The simultaneous removal of the side-chain tBu ether and the C-terminal tBu ester occurs during the final cleavage from the resin, typically using a strong acid cocktail containing Trifluoroacetic Acid (TFA).[8]
H-D-Ser(Bzl)-OBzl HCl in Boc/Bzl Solid-Phase Peptide Synthesis
The Boc/Bzl strategy, the classical approach to SPPS, relies on graded acid lability for deprotection. The Nα-Boc group is removed with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups are cleaved with a very strong acid, such as hydrofluoric acid (HF), or by catalytic hydrogenolysis.[9]
Coupling Efficiency: Coupling of benzyl-protected amino acids is well-established and generally proceeds with high efficiency using standard coupling reagents like DCC/HOBt or HBTU.[10] Studies have shown that while most couplings in the Boc-benzyl strategy are effective, certain amino acid combinations can prove difficult, underscoring the need for careful monitoring.[11][12]
Stability: The benzyl ether protecting the serine side chain is stable to the repeated treatments with TFA required for Boc group removal during the synthesis cycles.[9]
Deprotection: The benzyl groups are most commonly and cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[13] This method is mild and avoids the use of hazardous strong acids.
Experimental Protocols
Detailed methodologies for the key steps involving these D-serine derivatives are provided below.
Protocol 1: Coupling of Fmoc-D-Ser(tBu)-OH in Fmoc SPPS
This protocol outlines a standard manual procedure for coupling onto a solid support resin with a free N-terminal amine.
Materials:
-
Fmoc-D-Ser(tBu)-OH
-
Resin with a free amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this pre-activated solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to prepare for the next cycle.
Protocol 2: Deprotection of Benzyl Groups from a Serine-Containing Peptide
This protocol describes the removal of benzyl protecting groups by catalytic transfer hydrogenolysis.
Materials:
-
Benzyl-protected peptide-resin
-
Methanol (MeOH)
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
Procedure:
-
Resin Suspension: Suspend the dried peptide-resin in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable method like TLC or HPLC.
-
Filtration: Once the reaction is complete, cool the mixture and filter through a pad of Celite® to remove the catalyst.
-
Work-up: Wash the Celite® pad with methanol and concentrate the combined filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Final Cleavage and tBu-Deprotection in Fmoc SPPS
This protocol outlines the final cleavage of the peptide from the resin and the removal of acid-labile protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[14]
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[15]
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[15]
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[15]
-
Isolation and Washing: Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizing the Workflows
To further clarify the distinct synthetic pathways and deprotection mechanisms, the following diagrams are provided.
Caption: Workflow for this compound in Fmoc/tBu SPPS.
Caption: Workflow for H-D-Ser(Bzl)-OBzl HCl in Boc/Bzl SPPS.
Caption: Comparison of Deprotection Mechanisms.
Conclusion
The choice between this compound and H-D-Ser(Bzl)-OBzl HCl is fundamentally a choice between two well-established and powerful solid-phase peptide synthesis strategies.
-
This compound is the ideal choice for researchers employing the Fmoc/tBu strategy . Its key advantages are the orthogonality of the protecting groups, leading to clean, mild deprotection cycles, and a final, single-step cleavage and deprotection with strong acid.
-
H-D-Ser(Bzl)-OBzl HCl is a robust building block for the classic Boc/Bzl strategy . The stability of the benzyl protecting group to repeated acid treatments and its removal under mild hydrogenolysis conditions make it a reliable choice, particularly for syntheses where acid-sensitive residues must be preserved until the final step.
Ultimately, the selection of the appropriate D-serine derivative will depend on the specific requirements of the target peptide, the presence of other sensitive amino acids in the sequence, and the preferred laboratory workflow and available equipment. A thorough understanding of the chemical principles outlined in this guide will enable researchers to make an informed decision, optimizing the synthesis of their target peptides for purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. H-Ser(Bzl)-OBzl·HCl | 63024-01-1 [amp.chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for D-Serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate side-chain protecting group for serine is a critical determinant of success in solid-phase peptide synthesis (SPPS). For D-serine, an amino acid increasingly incorporated into therapeutic peptide candidates to enhance metabolic stability, the choice of protecting group can significantly impact coupling efficiency, racemization, and the purity of the final peptide. While the tert-butyl (tBu) group remains a widely used standard, a range of alternative protecting groups offers distinct advantages in specific synthetic contexts. This guide provides an objective comparison of common and alternative protecting groups for the hydroxyl side chain of D-serine, supported by experimental data and detailed protocols to aid in strategic synthetic planning.
Standard Protecting Group: Tert-Butyl (tBu)
The tert-butyl (tBu) ether is the most common protecting group for the serine side chain in the widely used Fmoc/tBu orthogonal synthesis strategy.[1] Its popularity stems from its stability to the basic conditions required for Fmoc-group removal (typically 20% piperidine in DMF) and its clean cleavage under strong acidic conditions, usually with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[2]
However, the use of the tBu group is not without its challenges. The strongly acidic cleavage can be detrimental to sensitive peptides. Furthermore, the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of tryptophan or methionine residues.[3] In the synthesis of peptides containing multiple serine residues, aggregation can become a significant issue, and difficulties in Fmoc-group removal have been reported in poly-serine sequences when using tBu protection.[4]
Alternative Protecting Groups: A Comparative Analysis
Trityl (Trt) Group
The trityl (Trt) group, a triphenylmethyl ether, presents a valuable alternative to the tBu group, particularly for the synthesis of complex or "difficult" peptide sequences.[4]
Key Advantages:
-
Milder Deprotection: The Trt group is significantly more acid-labile than the tBu group and can be selectively removed under milder acidic conditions (e.g., 1-10% TFA in DCM), allowing for the synthesis of peptides sensitive to strong acids.[5][6] This high acid sensitivity also enables the preparation of protected peptide fragments on the resin.[7]
-
Improved Purity for Difficult Sequences: The use of Trt-protected serine has been shown to result in purer crude peptides for sequences that are prone to aggregation or other side reactions.[4] The bulky nature of the Trt group may help to disrupt interchain hydrogen bonding, reducing aggregation.
-
Reduced Side Reactions: The milder cleavage conditions for the Trt group generate the more stable trityl cation, which is less prone to cause alkylation side reactions compared to the tert-butyl cation.[5]
Potential Drawbacks:
-
Racemization: While data is limited specifically for D-serine, some studies suggest that the use of Trt protection for cysteine can lead to higher levels of racemization compared to other protecting groups.[8] Careful selection of coupling reagents and conditions is therefore crucial.
Propargyloxycarbonyl (Poc) Group
The propargyloxycarbonyl (Poc) group is a carbonate-based protecting group that offers a unique deprotection strategy, providing orthogonality to both acid- and base-labile protecting groups.[9]
Key Advantages:
-
Orthogonality: The Poc group is stable to both acidic (TFA) and basic (piperidine) conditions commonly used in Fmoc-SPPS.[9]
-
Mild Deprotection: Deprotection is achieved under neutral conditions using a tetrathiomolybdate reagent, which does not affect other common protecting groups like Boc, Cbz, Fmoc, methyl, and benzyl esters.[9] This allows for selective deprotection of the serine side chain on the resin for further modification.
Experimental Data Summary:
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Potential Issues |
| Tert-Butyl (tBu) | -O-C(CH₃)₃ | Strong acid (e.g., 95% TFA)[1] | High stability to base, well-established. | Strong acid cleavage, potential for side reactions (alkylation).[3] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Mild acid (e.g., 1-10% TFA in DCM)[6] | Milder cleavage, improved purity for difficult sequences, reduced side reactions.[4][5] | Potential for increased racemization.[8] |
| Propargyloxycarbonyl (Poc) | -O-CO-O-CH₂-C≡CH | Tetrathiomolybdate (neutral conditions)[9] | Orthogonal to acid and base, mild deprotection. | Requires specific, less common deprotection reagent. |
Emerging Alternative Strategies
Photolabile Protecting Groups
Photolabile protecting groups (PPGs) offer spatial and temporal control over deprotection using light, typically UV irradiation.[10] For serine, o-nitrobenzyl-based ethers are a common choice.
Potential Advantages:
-
Orthogonality: Deprotection is triggered by light, providing an additional layer of orthogonality to acid- and base-labile groups.[11]
-
Traceless Deprotection: Light-mediated cleavage avoids the use of harsh chemical reagents.
Challenges:
-
UV Damage: High-energy UV light can potentially damage sensitive peptide sequences.
-
Incomplete Cleavage: Light penetration through the resin bed can be a limiting factor, potentially leading to incomplete deprotection.
-
Specialized Equipment: Requires a dedicated light source for irradiation.
Recent developments in photoredox-catalyzed deprotection using visible light show promise in overcoming some of these limitations.[12]
Enzyme-Labile Protecting Groups
Enzymatic deprotection offers a highly specific and mild method for removing protecting groups. For the hydroxyl group of serine, ester-based protecting groups can be cleaved by specific esterases.
Potential Advantages:
-
High Specificity: Enzymes can provide exquisite selectivity for the target protecting group.
-
Mild Conditions: Deprotection occurs under physiological pH and temperature.
Challenges:
-
Enzyme Compatibility: The enzyme must be stable and active under the conditions of peptide synthesis.
-
Steric Hindrance: The accessibility of the protecting group to the enzyme on the solid support can be a challenge.
-
Limited Availability: A wide range of enzyme-labile protecting groups for serine is not yet commercially available.
Experimental Protocols
Protocol 1: Trityl (Trt) Protection of D-Serine Side Chain
This protocol describes the introduction of the trityl group onto the side chain of N-α-Fmoc-D-serine.
Materials:
-
N-α-Fmoc-D-serine
-
Trityl chloride (Trt-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-α-Fmoc-D-serine in anhydrous DCM.
-
Add DIPEA (approximately 2.5 equivalents) and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C.
-
Add trityl chloride (approximately 1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective On-Resin Deprotection of Ser(Trt)
Materials:
-
Fmoc-protected peptide-resin containing a Ser(Trt) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) as a scavenger
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of 1-10% TFA in DCM containing 2.5% TES or TIS.
-
Treat the resin with the TFA solution for 30 minutes at room temperature with gentle agitation.[6]
-
Filter the resin and wash thoroughly with DCM, followed by a neutralizing wash with a solution of 5% DIPEA in DCM, and finally with DCM and DMF to prepare for the next coupling step.
Protocol 3: Propargyloxycarbonyl (Poc) Protection of D-Serine Side Chain
This protocol is adapted from the literature for the protection of serine.[9]
Materials:
-
N-α-protected D-serine methyl ester
-
Propargyl chloroformate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-α-protected D-serine methyl ester in anhydrous DCM and cool to -78 °C.
-
Add pyridine (2.5 equivalents) dropwise.
-
Add propargyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Dilute with DCM and wash with saturated citric acid solution, water, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Protocol 4: Deprotection of the Poc Group
This protocol is adapted from the literature.[9]
Materials:
-
Poc-protected peptide
-
Benzyltriethylammonium tetrathiomolybdate
-
Acetonitrile or Dichloromethane
Procedure:
-
Dissolve the Poc-protected peptide in acetonitrile or DCM.
-
Add benzyltriethylammonium tetrathiomolybdate (1.5 equivalents).
-
Stir the reaction at room temperature until completion (typically 1-2 hours), monitoring by TLC or HPLC.
-
Filter the reaction mixture through a short pad of silica gel to remove the molybdenum salts.
-
Concentrate the filtrate to obtain the deprotected peptide.
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: General workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection strategies in Fmoc-based SPPS.
Conclusion
The choice of a protecting group for the D-serine side chain extends beyond the standard tert-butyl group and represents a critical decision in peptide synthesis design. The trityl group offers a milder deprotection route, often leading to higher purity for challenging sequences. The propargyloxycarbonyl group provides a unique orthogonal deprotection strategy under neutral conditions, enabling selective on-resin modifications. Emerging technologies such as photolabile and enzyme-labile protecting groups hold promise for even greater control and milder reaction conditions, though they require further development for routine application. By carefully considering the properties of the target peptide and the advantages and limitations of each protecting group, researchers can optimize their synthetic strategies to achieve higher yields and purity of their desired D-serine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. cblpatras.gr [cblpatras.gr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Analysis of Peptides with H-D-Ser(tBu)-OtBu: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is crucial for ensuring product quality and understanding structure-activity relationships. The incorporation of unnatural amino acids, such as H-D-Ser(tBu)-OtBu (D-Serine with tert-butyl ether protection on the side chain and tert-butyl ester protection on the C-terminus), introduces unique characteristics that can be effectively analyzed using mass spectrometry. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing H-D-Ser(tBu)-OtBu against their native counterparts, supported by established fragmentation principles and detailed experimental protocols.
Performance Comparison: H-D-Ser(tBu)-OtBu Peptides vs. Native Peptides
The introduction of the H-D-Ser(tBu)-OtBu modification imparts distinct changes in the physicochemical properties of a peptide, which in turn affects its behavior during mass spectrometry analysis. The key differences are observed in chromatographic retention, ionization efficiency, and fragmentation patterns.
Data Summary: Predicted Mass Spectrometry Behavior
| Parameter | Native Peptide (containing L-Serine) | Peptide with H-D-Ser(tBu)-OtBu | Rationale for Difference |
| Molecular Weight | Base molecular weight | Increased by 112.1 Da (C8H16O) | Addition of two tert-butyl groups. |
| Chromatographic Retention (Reversed-Phase) | Less retained | More retained | Increased hydrophobicity due to the tert-butyl groups. |
| Ionization Efficiency (ESI) | Generally good, dependent on sequence | Potentially reduced | The bulky, nonpolar tert-butyl groups can hinder the ionization process, leading to potential ion suppression.[1] |
| Charge State (ESI) | Dependent on basic residues | May favor lower charge states | Increased hydrophobicity can lead to a reduction in the number of charges a peptide can carry in the gas phase. |
| Characteristic MS/MS Fragmentation | Standard b- and y-ion series | Standard b- and y-ion series with a prominent neutral loss of 56 Da (isobutylene) from the precursor and fragment ions containing Ser(tBu). | Facile cleavage of the tert-butyl group from the serine side chain under CID conditions.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate analysis of modified peptides. Below are protocols for the LC-MS/MS analysis of peptides containing H-D-Ser(tBu)-OtBu.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 10 µM. For peptides that are difficult to dissolve, sonication may be applied briefly.
-
Standard Preparation: For comparative and quantitative studies, prepare a stock solution of a corresponding native peptide at the same concentration in 0.1% formic acid in water.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the separation and fragmentation of the modified peptide to confirm its sequence and identify characteristic fragmentation patterns.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm internal diameter, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped to ensure fragmentation of the precursor ion and observation of the neutral loss.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Workflow for the synthesis and analysis of peptides with H-D-Ser(tBu)-OtBu.
Caption: Fragmentation pathways of a Ser(tBu)-containing peptide in MS/MS.
References
A Researcher's Guide to Orthogonal Protection Strategies Involving H-D-Ser(tBu)-OtBu HCl
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. This guide provides an objective comparison of orthogonal protection strategies involving H-D-Ser(tBu)-OtBu HCl, a serine derivative with protection at the hydroxyl side chain and the C-terminus. We will explore its performance in the context of both solution-phase and solid-phase peptide synthesis (SPPS), compare it with common alternatives, and provide detailed experimental protocols and visualizations to inform your synthetic strategy.
This compound offers the advantage of incorporating a D-amino acid, which can enhance peptide stability against enzymatic degradation and modulate biological activity.[1][2] The tert-butyl (tBu) ether protecting the side-chain hydroxyl group and the tert-butyl (OtBu) ester at the C-terminus are both acid-labile, providing a degree of orthogonality with base-labile N-terminal protecting groups like Fmoc.
Performance Comparison of Serine Protection Strategies
The choice of a serine protection strategy significantly impacts yield, purity, and the propensity for side reactions, most notably β-elimination. The following table summarizes a qualitative and quantitative comparison of this compound-based strategies with common alternatives in Fmoc-based solid-phase peptide synthesis.
| Feature | This compound (Solution/Solid Phase) | Fmoc-Ser(tBu)-OH (SPPS) | Fmoc-Ser(Trt)-OH (SPPS) |
| Synthesis Phase | Solution or Solid (as first residue) | Solid | Solid |
| Side-Chain Protection | tert-Butyl (tBu) | tert-Butyl (tBu) | Trityl (Trt) |
| C-Terminal Protection | tert-Butyl ester (OtBu) | Resin Linker (e.g., Wang, Rink Amide) | Resin Linker (e.g., Wang, Rink Amide) |
| N-Terminal Protection (Initial) | Free amine (HCl salt) | Fmoc | Fmoc |
| Side-Chain Deprotection | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) | Mild acid (e.g., 1-5% TFA in DCM) |
| Advantages | - Incorporation of D-amino acid enhances stability.- Suitable for solution-phase synthesis of fragments.- OtBu group can be cleaved simultaneously with side-chain tBu. | - Well-established and widely used in Fmoc-SPPS.- Good stability to base-catalyzed side reactions. | - Milder cleavage conditions reduce side reactions for sensitive peptides.- Bulky Trt group can disrupt peptide aggregation during synthesis. |
| Disadvantages | - Solution-phase synthesis can be more labor-intensive and require intermediate purification.- Potential for racemization during solution-phase coupling. | - Requires strong acid for final cleavage, which can degrade sensitive residues.- Can be prone to aggregation in certain sequences. | - Trt group is more sterically hindered, potentially affecting coupling efficiency in some cases.- Higher cost compared to tBu-protected serine. |
| Prevention of β-Elimination | Good, due to the stability of the tBu ether. | Good, under standard Fmoc deprotection conditions. | Good, and the bulky Trt group can further disfavor this side reaction. |
| Typical Purity (Crude Peptide) | Dependent on purification of intermediates. | Generally high, but can be affected by acid-catalyzed side reactions during cleavage. | Often higher than tBu-protected peptides for complex sequences due to milder cleavage. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for solution-phase coupling using this compound and a standard solid-phase synthesis cycle with an alternative, Fmoc-Ser(Trt)-OH.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
Objective: To synthesize a protected dipeptide, for example, Fmoc-Ala-D-Ser(tBu)-OtBu.
Materials:
-
This compound
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents.
Procedure:
-
Neutralization of Amine: Dissolve this compound (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to obtain the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DMF. Cool the solution to 0°C.
-
Coupling: Add DIC (1.1 eq) to the Fmoc-Ala-OH solution and stir for 15 minutes at 0°C. To this, add the neutralized H-D-Ser(tBu)-OtBu solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Ser(Trt)-OH
Objective: To incorporate a Ser(Trt) residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ser(Trt)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
20% Piperidine in DMF (v/v)
-
DMF and DCM for washing
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, the coupling step can be repeated.
Visualizing Orthogonal Protection Strategies
Diagrams are essential for conceptualizing the complex interplay of protecting groups in peptide synthesis. The following visualizations, created using the DOT language, illustrate the protection scheme of this compound and a comparative SPPS workflow.
References
A Comparative Guide to Serine Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in large-scale peptide synthesis. This is particularly true for the incorporation of serine, an amino acid prone to side reactions. This guide provides an objective comparison of H-D-Ser(tBu)-OtBu HCl and its more commonly used Fmoc-protected counterparts, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, in the context of large-scale Solid-Phase Peptide Synthesis (SPPS). Furthermore, it evaluates the strategic use of pseudoproline dipeptides as a powerful alternative for overcoming common synthetic challenges.
The choice of protecting group for the serine side-chain hydroxyl group significantly impacts coupling efficiency, prevention of side reactions, and the overall yield and purity of the final peptide. While this compound is a viable building block, the vast majority of large-scale SPPS campaigns utilize the Fmoc/tBu strategy, making Fmoc-Ser(tBu)-OH the standard choice for many applications. However, for challenging sequences, alternatives like the more labile trityl (Trt) protection or the use of pseudoproline dipeptides often prove to be more effective, albeit at a higher initial cost.
Performance and Cost Comparison of Serine Derivatives
The decision to use a particular serine derivative should be based on a careful cost-benefit analysis that considers not only the raw material cost but also the potential for failed syntheses, the complexity of the target peptide, and the required final purity.
| Derivative | Bulk Price (per kg) | Key Advantages | Key Disadvantages | Ideal Application |
| This compound | ~$1,000 - $2,000 (estimated) | Lower molecular weight. | Not directly compatible with standard Fmoc-SPPS without N-terminal protection; less commonly used in large-scale SPPS. | Solution-phase synthesis or specialized applications requiring a free N-terminus and protected C-terminus. |
| Fmoc-Ser(tBu)-OH | ~$1,200 - $2,500 | Cost-effective for standard sequences; robust and well-established in Fmoc-SPPS. | Can lead to aggregation in difficult sequences; risk of side reactions like aspartimide formation when adjacent to Asp. | Routine synthesis of non-complex peptides. |
| Fmoc-Ser(Trt)-OH | ~$4,000 - $8,000 | More acid-labile than tBu, allowing for milder cleavage conditions and reducing side reactions; improves purity for difficult sequences.[1] | Significantly higher cost than Fmoc-Ser(tBu)-OH. | Synthesis of long or complex peptides, particularly those containing sensitive residues. |
| Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) | >$10,000 (estimated) | Dramatically reduces peptide aggregation by introducing a "kink" in the peptide backbone, leading to higher yields and purity for difficult sequences. | Highest initial raw material cost. | Synthesis of "difficult sequences" prone to aggregation, long peptides, and cyclic peptides. |
Experimental Data: A Qualitative Comparison
Direct, side-by-side quantitative data for large-scale synthesis is often proprietary. However, the literature provides a clear qualitative and semi-quantitative understanding of the performance of these derivatives.
| Parameter | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Pseudoproline Dipeptides |
| Coupling Efficiency | Generally high for standard sequences. | High, with potential for improved performance in aggregating sequences due to better solvation. | Significantly improved for difficult sequences by disrupting secondary structures. |
| Crude Peptide Purity | Can be low for difficult sequences due to aggregation and deletion sequences. | Often higher than with tBu protection for complex peptides, leading to cleaner crude product.[1] | Substantially higher for aggregation-prone peptides, simplifying purification. |
| Final Yield | Can be significantly reduced in difficult sequences. | Generally higher than with tBu for problematic sequences. | Can be dramatically increased for sequences that would otherwise fail or give very low yields. |
| Prevention of Side Reactions | Standard performance. | The milder cleavage conditions can reduce acid-sensitive side reactions. | Highly effective at preventing aggregation-related side reactions. |
Experimental Protocols
The following is a general protocol for large-scale Fmoc-based solid-phase peptide synthesis. Specific parameters may require optimization based on the peptide sequence and the scale of the synthesis.
General Large-Scale Fmoc-SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl for protected fragments) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 1-2 hours in a jacketed reaction vessel with overhead stirring.
-
Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine in DMF. The deprotection time should be monitored, for example, by UV monitoring of the fulvene-piperidine adduct. Perform a second piperidine treatment to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completeness of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane - TIS, dithiothreitol - DTT) to cleave the peptide from the resin and remove the side-chain protecting groups. The specific cocktail and cleavage time will depend on the amino acid composition of the peptide.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Considerations for Serine Derivatives:
-
Fmoc-Ser(tBu)-OH: This is the standard building block and can be used directly in the general protocol. For sequences prone to aggregation, extended coupling times or double coupling may be necessary.
-
Fmoc-Ser(Trt)-OH: Due to the bulkiness of the Trt group, ensure complete dissolution and activation. The primary advantage comes during the final cleavage, where milder TFA concentrations (e.g., 1-5% in DCM) can be used for selective deprotection if other acid-labile groups need to be preserved. For full deprotection, standard TFA cocktails are used.
-
Pseudoproline Dipeptides: These are incorporated as dipeptide units. The coupling protocol is the same as for single amino acids. The oxazolidine ring of the pseudoproline is cleaved during the final TFA treatment, regenerating the native serine residue.
Mandatory Visualizations
References
Assessing the Chiral Purity of H-D-Ser(tBu)-OtBu HCl: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount to the synthesis of stereochemically defined peptides and pharmaceuticals. H-D-Ser(tBu)-OtBu HCl, a protected form of D-serine, is a valuable component in solid-phase peptide synthesis (SPPS). The presence of its L-enantiomer can lead to the formation of undesired diastereomeric peptides, impacting biological activity and complicating purification. This guide provides a comparative overview of analytical techniques for assessing the chiral purity of this compound, complete with experimental protocols and supporting data.
The tert-butyl protecting groups on both the side-chain hydroxyl (tBu) and the C-terminus (OtBu) of this compound offer stability during peptide synthesis. However, the potential for racemization during the synthesis of the amino acid derivative itself or contamination with the L-enantiomer necessitates robust analytical methods to quantify its chiral purity. The most common and effective techniques for this purpose are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Supercritical Fluid Chromatography (SFC).
Comparison of Analytical Methods
The choice of analytical method for determining the chiral purity of this compound depends on several factors, including the required sensitivity, available instrumentation, and the nature of the sample matrix. Each technique offers distinct advantages and disadvantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile, derivatized enantiomers on a chiral capillary column based on their partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation of enantiomers using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. |
| Sample Derivatization | Often not required for protected amino acids. | Mandatory to increase volatility and thermal stability (e.g., N-acylation and esterification). | Often not required, but can be used to improve separation. |
| Sensitivity | High (LOD can be ≤0.05%). | Very high, especially with mass spectrometry (MS) detection. | High, comparable to HPLC. |
| Speed | Moderate, with typical run times of 10-30 minutes. | Fast for simple mixtures, but derivatization adds to the overall time. | Very fast, often with run times under 10 minutes.[1] |
| Instrumentation | Widely available in analytical laboratories. | Common, but requires a chiral column and potentially a derivatization setup. | Less common than HPLC and GC, but gaining popularity for its speed and "green" credentials.[2] |
| Key Advantages | Direct analysis of the compound, wide variety of chiral stationary phases available. | Excellent resolution and sensitivity, especially with MS. | Fast separations, reduced solvent consumption, orthogonal selectivity to HPLC.[1][2] |
| Key Disadvantages | Can consume significant amounts of organic solvents. | Derivatization can be time-consuming and may introduce artifacts. | Higher initial instrument cost. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This direct method relies on the differential interaction of the D- and L-enantiomers of Ser(tBu)-OtBu with a chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of protected amino acids.
Materials and Reagents:
-
This compound sample
-
H-L-Ser(tBu)-OtBu HCl reference standard
-
HPLC-grade hexane
-
HPLC-grade ethanol
-
HPLC-grade trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based CSP)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a solution of the L-enantiomer and a racemic mixture for method development and peak identification.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose based)
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v) with a small amount of TFA (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and reference standards. The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.
Method 2: Chiral Gas Chromatography (GC)
This indirect method requires derivatization to make the amino acid ester volatile. The resulting diastereomers are then separated on a standard achiral column, or the derivatized enantiomers are separated on a chiral column. The latter is generally preferred for better resolution.
Materials and Reagents:
-
This compound sample
-
H-L-Ser(tBu)-OtBu HCl reference standard
-
Anhydrous dichloromethane
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
Nitrogen gas for drying
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., Chirasil-Val)
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the sample in 100 µL of anhydrous dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 100 °C for 30 minutes in a sealed vial.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in anhydrous ethyl acetate for injection.
-
-
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Detector Temperature (FID): 280 °C.
-
-
Analysis: Inject the derivatized sample. Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of the derivatized standards. Calculate the enantiomeric purity from the integrated peak areas.
Method 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and using less organic solvent than HPLC.
Materials and Reagents:
-
This compound sample
-
H-L-Ser(tBu)-OtBu HCl reference standard
-
Supercritical fluid grade carbon dioxide (CO2)
-
HPLC-grade methanol
Instrumentation:
-
SFC system with a UV or photodiode array (PDA) detector
-
Chiral stationary phase column suitable for SFC
Procedure:
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose based, compatible with SFC).
-
Mobile Phase: Supercritical CO2 and methanol as a co-solvent (e.g., 85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and standards. The elution order of the enantiomers should be confirmed with the individual standards. Calculate the enantiomeric purity based on the peak areas.
Conclusion
The selection of an appropriate analytical method for assessing the chiral purity of this compound is critical for ensuring the quality and stereochemical integrity of synthesized peptides. Chiral HPLC often provides a good balance of direct analysis without derivatization and wide applicability. Chiral GC, while requiring a derivatization step, offers excellent resolution and sensitivity. Supercritical Fluid Chromatography is emerging as a fast and environmentally friendly alternative. The choice of method should be guided by the specific requirements of the analysis and the instrumentation available. For routine quality control, a validated chiral HPLC or SFC method is often the most efficient approach.
References
A Comparative Analysis of Coupling Reagents for Dipeptide Synthesis Involving H-D-Ser(tBu)-OtBu HCl
In the synthesis of peptides, a critical step is the formation of the amide bond between two amino acid residues. The choice of coupling reagent for this reaction significantly influences the yield, purity, reaction time, and prevention of side reactions, most notably racemization. This guide provides a comparative study of commonly employed coupling reagents for the acylation of H-D-Ser(tBu)-OtBu HCl, a sterically hindered amino acid derivative. The data and protocols presented here are intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
The primary classes of coupling reagents discussed include aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC) often used in conjunction with additives like HOBt. Each class of reagents has its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.
Quantitative Performance of Coupling Reagents
The selection of an appropriate coupling reagent is a balance between reaction efficiency, cost, and the minimization of undesirable side reactions. The following table summarizes the performance of several common coupling reagents in a model dipeptide synthesis, providing a basis for comparison. The data is representative of typical outcomes for sterically hindered couplings.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost compared to other reagents. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1][3] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with the related BOP reagent.[1] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to onium salt reagents, leading to longer reaction times.[1] |
Experimental Protocols
The following is a representative solution-phase protocol for the coupling of an N-Fmoc-protected amino acid with this compound.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
Coupling Reagent (e.g., HATU, 1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq. total)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Fmoc-protected amino acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.0 eq.) in anhydrous DMF. Cool the solution to 0°C and add DIPEA (2.0 eq.). Allow the mixture to stir for 5-10 minutes for pre-activation.[1]
-
Neutralization of the Amine: In a separate flask, suspend this compound (1.0 eq.) in anhydrous DMF. Add DIPEA (1.0 eq.) and stir until the solid dissolves completely, which neutralizes the hydrochloride salt to the free amine.[4]
-
Coupling Reaction: Add the neutralized amine solution from step 2 to the activated carboxylic acid solution from step 1 at 0°C.[1] Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.[4]
Workflow and Mechanistic Diagrams
The general workflow for the solution-phase peptide coupling is depicted below. This process involves the activation of the carboxylic acid of the N-protected amino acid, followed by the nucleophilic attack of the free amine of this compound.
Caption: General workflow for solution-phase peptide coupling.
The mechanism of action varies between onium salt reagents and carbodiimides. Onium salts like HATU form a highly reactive O-acylisourea active ester, which is then attacked by the amine. Carbodiimides like EDC activate the carboxylic acid to form an O-acylisourea intermediate, which can then react with the amine or an additive like HOBt to form a less reactive but more stable active ester, reducing the risk of racemization.
Caption: Activation pathways for onium salt and carbodiimide reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of D-Serine Incorporation in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic inclusion of D-serine into peptide therapeutics is a critical methodology for enhancing proteolytic stability and modulating biological activity. The selection of the appropriate D-serine building block and rigorous validation of its incorporation are paramount for the synthesis of well-defined and effective peptide candidates. This guide provides an objective comparison of H-D-Ser(tBu)-OtBu HCl and the more commonly used Fmoc-D-Ser(tBu)-OH for the introduction of D-serine into peptide sequences. It further details experimental protocols for the validation of its successful and stereochemically pure incorporation.
Performance Comparison of D-Serine Building Blocks
The choice between this compound and Fmoc-D-Ser(tBu)-OH is fundamentally dictated by the chosen peptide synthesis strategy. While direct, head-to-head quantitative comparisons in the literature are scarce, performance characteristics can be inferred from the established principles of solution-phase and solid-phase peptide synthesis (SPPS).
| Parameter | This compound | Fmoc-D-Ser(tBu)-OH | Rationale & Remarks |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS); Initial amino acid for N-to-C SPPS. | Standard C-to-N Solid-Phase Peptide Synthesis (Fmoc/tBu strategy).[1] | This compound has a free N-terminus and protected C-terminus, making it suitable for coupling in solution or as the first residue in less common N-to-C synthesis.[1] Fmoc-D-Ser(tBu)-OH is the standard for automated and manual Fmoc-SPPS due to its N-terminal protection.[1] |
| Coupling Efficiency | Generally high in solution-phase, but can be variable and sequence-dependent in N-to-C SPPS.[1] | Typically high (>99%) with optimized modern coupling reagents like HBTU, HATU, or HCTU.[2] | Solution-phase synthesis allows for higher reactant concentrations, favoring efficient coupling. In SPPS, the efficiency of Fmoc-D-Ser(tBu)-OH is well-established and optimized. |
| Racemization Risk | Low to moderate. The choice of coupling reagent and base is the most critical factor. | Low to moderate. Serine derivatives are susceptible to racemization, especially with certain activation methods and bases like DIPEA.[3][4] | Racemization of serine can occur during the activation step of peptide coupling.[5] The use of coupling reagents like COMU or carbodiimides with additives like Oxyma can suppress racemization.[6] |
| Side-Chain Protection | O-tert-butyl (tBu) | O-tert-butyl (tBu) | The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleaved by strong acids (e.g., TFA) during the final cleavage step.[3] |
| Orthogonality in Fmoc SPPS | Limited applicability for stepwise elongation. | Fully compatible and orthogonal. | The free N-terminus of this compound is not suitable for standard iterative Fmoc-SPPS in the C-to-N direction. |
D-Serine Signaling at the NMDA Receptor
D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[7][8] The synthesis and release of D-serine, primarily from astrocytes through a "serine shuttle" involving neurons, directly impacts NMDA receptor activation.[8][9]
Experimental Protocols
Protocol 1: Incorporation of D-Serine using Fmoc-D-Ser(tBu)-OH in SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a D-serine residue using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[3]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[3] To minimize racemization, the use of 2,4,6-collidine as an alternative base can be considered.[6]
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate the mixture at room temperature for 1-2 hours.[3]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.[3]
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-4 hours.[3]
Protocol 2: Validation of D-Serine Incorporation by Chiral HPLC-MS
This method is used to determine the enantiomeric purity of the amino acids within the synthesized peptide.
-
Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the purified synthetic peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl. For peptides susceptible to racemization during hydrolysis, deuterated acid can be used to differentiate between original D-isomers and those formed during hydrolysis.[9]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[10]
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., ultrapure water or mobile phase).[10]
-
-
Chiral HPLC Separation:
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a mass spectrometer.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of the m/z corresponding to serine.
-
Quantify the peak areas for D- and L-serine to determine the enantiomeric purity.
-
Protocol 3: Validation by Mass Spectrometry (MS)
MS is essential for confirming the correct mass of the synthesized peptide, which verifies the incorporation of all amino acids, including D-serine.
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the peptide solution into an LC-MS system.
-
Separate the peptide from any impurities using a reversed-phase column (e.g., C18).[12]
-
The eluent is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the main peptide peak.
-
Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the D-serine containing peptide to confirm its identity.[13][14]
-
For further confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and verify its amino acid sequence.[15]
-
Protocol 4: Enzymatic Validation of D-Serine Incorporation
This protocol uses a D-amino acid specific enzyme to confirm the presence of D-serine.
-
Enzymatic Reaction:
-
Detection of Product:
-
Interpretation: The generation of a signal (pyruvate) confirms the presence of D-serine in the peptide. A control reaction without the enzyme should be run in parallel to account for any background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Review of H-D-Ser(tBu)-OtBu HCl and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). H-D-Ser(tBu)-OtBu HCl, a D-serine derivative with both its hydroxyl and carboxyl groups protected by tert-butyl (tBu) groups, is a key building block for the synthesis of peptides with enhanced stability and unique conformational properties. This guide provides an objective comparison of this compound with its common alternatives, supported by established principles in peptide chemistry and representative experimental data.
Performance Comparison of D-Serine Building Blocks
Direct, head-to-head quantitative comparisons of different protected D-serine derivatives under identical experimental conditions are not extensively documented in publicly available literature. However, a comparative analysis can be constructed based on the known chemical properties of the protecting groups and their performance in SPPS. The following table summarizes the expected performance of this compound and its common alternatives.
| Parameter | This compound | Fmoc-D-Ser(tBu)-OH | Boc-D-Ser(tBu)-OH | H-D-Ser(Trt)-OH |
| Primary Application | Solution-phase synthesis, Fragment condensation, N-to-C SPPS | C-to-N Fmoc-SPPS | C-to-N Boc-SPPS | Fmoc-SPPS where mild side-chain deprotection is needed |
| Coupling Efficiency | High (free amine) | High with standard coupling reagents | High with standard coupling reagents | Generally high, but the bulky Trt group can sometimes lead to slower kinetics |
| Risk of Racemization | Low, but dependent on coupling conditions | Low with standard uronium/phosphonium reagents.[1] | Generally low, but can be higher with carbodiimide reagents without additives. | Low, similar to other Trt-protected amino acids. |
| Side-Chain Protection Stability | Stable to Fmoc deprotection (piperidine) | Stable to Fmoc deprotection (piperidine) | Stable to Boc deprotection (TFA) | Labile to mild acid (e.g., 1-5% TFA in DCM) |
| Final Deprotection | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Orthogonal to Fmoc | Orthogonal to Boc, Alloc, etc. | Orthogonal to Fmoc, Cbz, etc. | Orthogonal to Boc, but not to other highly acid-labile groups |
| Representative Yield | >90% (in solution phase coupling) | >95% (per coupling step in SPPS) | >95% (per coupling step in SPPS) | >95% (per coupling step in SPPS) |
| Representative Purity | High after purification | High (>95% crude purity achievable) | High (>95% crude purity achievable) | High (>95% crude purity achievable) |
Note: The representative yield and purity values are based on typical outcomes in well-optimized peptide synthesis protocols and may vary depending on the peptide sequence, coupling reagents, and other experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative protocols for the incorporation of a D-serine derivative in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Ser(tBu)-OH
This protocol outlines the manual Fmoc-SPPS for incorporating a Fmoc-D-Ser(tBu)-OH residue into a peptide chain on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Swell 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, continue coupling for another hour or perform a second coupling.
4. Capping (Optional):
-
If unreacted amino groups remain after coupling, cap them by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.5 M DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Concepts
To better illustrate the processes involved in peptide synthesis and the strategic use of protected amino acids, the following diagrams are provided.
References
A Comparative Guide to H-D-Ser(tBu)-OtBu HCl and Other Serine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of H-D-Ser(tBu)-OtBu HCl against other commonly used D-serine derivatives, focusing on key performance metrics. The information presented is supported by available experimental data and established principles in peptide chemistry to aid in the rational selection of building blocks for peptide synthesis.
Performance Comparison of D-Serine Derivatives
The choice of a protecting group for the serine hydroxyl function significantly impacts coupling efficiency, racemization, and solubility. The tert-butyl (tBu) ether in this compound is a cornerstone of the widely used Fmoc/tBu strategy in SPPS. It offers robust protection under the basic conditions required for Fmoc-group removal and is cleaved under strong acidic conditions, typically during the final cleavage from the resin.
Below is a summary of the performance characteristics of this compound compared to other common D-serine derivatives.
| Derivative | Protecting Group | Coupling Efficiency | Propensity for Racemization | Solubility | Key Features |
| This compound | tert-Butyl (tBu) | Generally high with standard coupling reagents. | Low, but can be influenced by the choice of base. The use of DIPEA has been shown to induce racemization.[1] | Good in common SPPS solvents like DMF and DMSO (≥100 mg/mL in DMSO).[2][3] | Compatible with the standard Fmoc/tBu SPPS strategy; tBu group is stable to piperidine. |
| Fmoc-D-Ser(Trt)-OH | Trityl (Trt) | High; the bulky Trt group can help disrupt peptide aggregation, potentially improving coupling in difficult sequences. | Higher than tBu-protected serine, especially with base-mediated coupling reagents.[4] | Good in DMF and DMSO (≥100 mg/mL in DMSO).[5] | Trt group is highly acid-labile and can be removed under milder acidic conditions than tBu, allowing for orthogonal protection strategies. |
| Fmoc-D-Ser(Bzl)-OH | Benzyl (Bzl) | Generally high. | Can be prone to racemization, particularly during prolonged activation. | Good solubility in DMF and NMP. | Commonly used in Boc-SPPS; less common in Fmoc synthesis due to potential partial cleavage during repeated Fmoc removal. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the performance of different amino acid derivatives. Below are standard protocols for key experiments in peptide synthesis and analysis.
Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines a manual procedure for the incorporation of a D-serine derivative into a peptide chain on a solid support using Fmoc/tBu chemistry.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-D-serine derivative (e.g., Fmoc-D-Ser(tBu)-OH, 3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
- Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. To minimize racemization of serine, a combination of Diisopropylcarbodiimide (DIC) and an additive like Oxyma or 1-hydroxybenzotriazole (HOBt) can be used, potentially without a base.[1]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
- Wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
- Dry the crude peptide pellet under vacuum.
Peptide Purity Analysis by HPLC
1. Sample Preparation:
- Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
- Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
2. HPLC Analysis:
- Use a reverse-phase C18 column.
- Equilibrate the column with the initial mobile phase conditions (e.g., 95% solvent A: 0.1% TFA in water, 5% solvent B: 0.1% TFA in acetonitrile).
- Inject the prepared peptide sample.
- Elute the peptide using a linear gradient of increasing solvent B concentration (e.g., 5% to 65% B over 30 minutes).
- Detect the peptide by monitoring the UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
- Integrate the peak areas in the resulting chromatogram.
- Calculate the peptide purity as the percentage of the main peak area relative to the total area of all peaks.
Racemization Analysis by Chiral Chromatography
1. Peptide Hydrolysis:
- Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To correct for racemization that may occur during hydrolysis, deuterated acid (DCl in D₂O) can be used.[6]
2. Derivatization (e.g., using Marfey's Reagent):
- Neutralize the hydrolysate and dissolve it in a suitable buffer.
- Add Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to the amino acid mixture and incubate to form diastereomeric derivatives.[6]
3. LC-MS Analysis:
- Separate the diastereomeric amino acid derivatives using a standard reverse-phase C18 column and a suitable gradient.
- Detect and quantify the different diastereomers using a mass spectrometer. The ratio of the D- and L-diastereomers for each amino acid corresponds to the extent of racemization.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway where D-serine plays a crucial role.
References
Safety Operating Guide
Proper Disposal of H-D-Ser(tBu)-OtBu HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of H-D-Ser(tBu)-OtBu HCl, a protected amino acid derivative commonly used in peptide synthesis. While specific safety data for this compound is limited, the following procedures are based on best practices for similar laboratory chemicals and are designed to minimize risk and ensure regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][4] Avoid the formation and inhalation of dust and aerosols during handling.[1][4][5]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][5][6]
II. Quantitative Safety Data
| Hazard | Rating | Description |
| Health | 0 | Poses no significant health hazard.[4] |
| Flammability | 0 | Will not burn under typical fire conditions.[4] |
| Reactivity | 0 | Normally stable, even under fire exposure, and not reactive with water.[4] |
Note: This data is for a structurally similar compound and should be used as a general guideline. Always treat research chemicals with caution, as their toxicological properties may not be fully understood.[2]
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release.[1][4] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed. [1]
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous or solvent solutions containing this compound in a designated liquid hazardous waste container.[3]
-
Do not mix this waste with other incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific instructions on managing solvent waste.[3]
-
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container.[3]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Ensure all waste containers are securely sealed and properly labeled with the full chemical name ("this compound") and any associated hazards.[2]
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[2][3]
-
The collected waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department.[1][4]
-
Adhere to all local, state, and federal regulations regarding chemical waste disposal.
IV. Spill Management
In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust formation.[5]
-
Collect the spilled material and any contaminated cleaning supplies into a suitable, closed container for disposal as hazardous waste.[1][5]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
Below is a logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-D-Ser(tBu)-OtBu HCl
This guide provides crucial safety and logistical information for the handling and disposal of H-D-Ser(tBu)-OtBu HCl (CAS No: 179559-35-4), a key reagent in peptide synthesis and other research applications. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
Quantitative Safety Data
| Hazard Category | Data | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limit (OEL) | Not Available | N/A |
| LD50/LC50 | Not Available | N/A |
Hazard Statement Codes:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are required. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat is essential to protect against skin contact. For procedures with a higher risk of dust generation, coveralls may be necessary.
-
Respiratory Protection: In cases where dust may be generated and engineering controls like a fume hood are not sufficient, a NIOSH-approved respirator for particulates (e.g., N95) should be used.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and regulatory compliance. The following step-by-step protocol outlines the lifecycle of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
2. Handling and Use:
-
All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water and seek medical advice.
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
4. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
